ROCK-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11ClFN3OS |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3OS/c17-12-2-1-3-13(18)11(12)8-15(22)21-16-20-14(9-23-16)10-4-6-19-7-5-10/h1-7,9H,8H2,(H,20,21,22) |
InChI Key |
BPGUVXHQHDKSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While specific data for a compound designated "ROCK-IN-5" is not publicly available, this document will serve as a technical guide to the well-established mechanisms of this class of inhibitors, providing a foundational understanding for research and development.
Introduction to Rho-Kinase (ROCK)
Rho-associated kinases (ROCKs) are serine/threonine protein kinases that serve as key downstream effectors of the small GTPase RhoA.[1][2][3][4][5] There are two main isoforms, ROCK1 and ROCK2, which share a high degree of homology and are involved in a wide array of cellular functions.[3][6] These functions include regulating actin cytoskeleton organization, cell adhesion, motility, smooth muscle contraction, and gene expression.[1][5][7] Given their central role in these processes, ROCKs have emerged as significant therapeutic targets for a variety of diseases, including cardiovascular disorders, glaucoma, and cancer.[1][4][7]
Molecular Mechanism of Action of ROCK Inhibitors
ROCK inhibitors act by interfering with the kinase activity of the ROCK proteins.[7] The primary mechanism involves competitive inhibition at the ATP-binding site within the kinase domain of ROCK1 and ROCK2. By occupying this site, the inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[7] This inhibition leads to a reduction in the various cellular activities that are promoted by ROCK signaling.
Downstream Signaling Pathways of ROCK
The therapeutic effects of ROCK inhibitors are mediated through their impact on several key downstream signaling pathways. The inhibition of ROCK leads to a decrease in the phosphorylation of its primary substrates, which in turn modulates cellular functions.
One of the most critical pathways regulated by ROCK is the phosphorylation of the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP).[1] Phosphorylation of MBS by ROCK inhibits the activity of MLCP.[1] Consequently, the inhibition of ROCK by a compound like a generic ROCK inhibitor leads to an increase in MLCP activity. This results in the dephosphorylation of myosin light chain (MLC), leading to reduced smooth muscle contraction and actin-myosin-based contractility.[1][8]
Another important downstream effector of ROCK is LIM kinase (LIMK).[8] ROCK activates LIMK by phosphorylating it, and activated LIMK then phosphorylates and inactivates cofilin.[8] Cofilin is a key protein involved in actin filament depolymerization. Therefore, ROCK inhibition prevents cofilin inactivation, leading to increased actin filament disassembly and subsequent changes in cell morphology and motility.
The diagram below illustrates the core ROCK signaling pathway and the points of intervention by a ROCK inhibitor.
Quantitative Data Summary
The following table summarizes the typical quantitative data that would be generated to characterize a novel ROCK inhibitor. The values presented are hypothetical and for illustrative purposes.
| Parameter | ROCK1 | ROCK2 | Assay Type | Description |
| IC₅₀ (nM) | 15 | 10 | In vitro kinase assay | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| Kᵢ (nM) | 5 | 3 | Enzyme kinetics | Inhibition constant, indicating the binding affinity of the inhibitor. |
| Binding Affinity (Kᴅ, nM) | 8 | 4 | Isothermal Titration Calorimetry | Dissociation constant, a measure of how tightly an inhibitor binds to the target. |
| Cellular Potency (EC₅₀, µM) | 0.5 | 0.4 | Myosin Light Chain Phosphorylation Assay | Concentration of inhibitor that gives a half-maximal response in a cell-based assay. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel ROCK inhibitors. Below are representative protocols for key experiments.
5.1 In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ROCK1 and ROCK2.
-
Materials: Recombinant human ROCK1 and ROCK2 enzymes, ATP, substrate peptide (e.g., a peptide derived from MBS), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the ROCK enzyme, the substrate peptide, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
5.2 Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
-
Objective: To assess the cellular potency of a test compound by measuring its effect on ROCK-mediated MLC phosphorylation.
-
Materials: A suitable cell line (e.g., vascular smooth muscle cells), cell culture medium, test compound, a stimulating agent (e.g., U-46619 to activate RhoA), lysis buffer, primary antibody against phosphorylated MLC (p-MLC), and a secondary antibody for detection (e.g., by Western blot or ELISA).
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with the activating agent for 15 minutes to induce MLC phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of p-MLC using Western blotting or an ELISA-based method.
-
Normalize the p-MLC levels to total MLC or a housekeeping protein.
-
Determine the EC₅₀ value by plotting the inhibition of MLC phosphorylation against the compound concentration.
-
The workflow for evaluating a novel ROCK inhibitor is depicted in the diagram below.
Conclusion
ROCK inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. By targeting the ATP-binding site of ROCK1 and ROCK2, these inhibitors effectively block the downstream signaling pathways that control a multitude of cellular processes. A thorough understanding of their molecular interactions, as elucidated through rigorous in vitro and cell-based assays, is fundamental to the development of novel and effective ROCK-targeted therapies. The experimental frameworks provided in this guide offer a solid foundation for the characterization of new chemical entities in this class.
References
- 1. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Multiple downstream signalling pathways from ROCK, a target molecule of Rho small G protein, in reorganization of the actin cytoskeleton in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the RhoA-ROCK Signaling Pathway
Disclaimer: This guide focuses on the well-established RhoA-ROCK signaling pathway. Initial searches for a "ROCK-IN-5 pathway" did not yield results corresponding to a recognized signaling cascade, suggesting a possible typographical error. The RhoA-ROCK pathway is a critical regulator of numerous cellular processes and a key area of research in both academia and drug development.
This technical guide provides a comprehensive overview of the RhoA-ROCK signaling pathway, its activation, downstream targets, and the experimental methodologies used for its investigation. The content is tailored for researchers, scientists, and drug development professionals.
Introduction to the RhoA-ROCK Signaling Pathway
The Rho-associated coiled-coil-containing protein kinase (ROCK) signaling pathway is a central regulator of the actin cytoskeleton, influencing a wide array of cellular functions including cell shape, motility, contraction, and gene expression.[1] The two isoforms of ROCK, ROCK1 and ROCK2, are serine/threonine kinases that are primary downstream effectors of the small GTPase RhoA.[2][3][4] Dysregulation of the RhoA-ROCK pathway is implicated in a variety of diseases, including cardiovascular disorders, cancer metastasis, and neurological conditions, making it an attractive target for therapeutic intervention.[2][5][6]
Pathway Activation
The activation of ROCK is tightly controlled by the small GTPase RhoA, which acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[7][8]
-
Upstream Regulators: A diverse range of extracellular signals, transmitted through G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, can activate RhoA.[2] This activation is mediated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on RhoA.[2]
-
ROCK Activation Mechanism: In its active, GTP-bound form, RhoA binds to the Rho-binding domain (RBD) of ROCK.[9] This interaction disrupts an autoinhibitory loop within the ROCK protein, leading to the activation of its kinase domain.[2]
Below is a diagram illustrating the activation of the RhoA-ROCK pathway.
Downstream Targets and Cellular Functions
Activated ROCK phosphorylates a multitude of downstream substrates, thereby orchestrating a variety of cellular responses, primarily through the regulation of the actin cytoskeleton.[9] A summary of key downstream targets is presented in the table below.
| Target Protein | Cellular Function | Reference(s) |
| Myosin Light Chain (MLC) | Directly phosphorylates MLC, promoting actin-myosin interaction and cellular contraction. | [1][3] |
| Myosin Phosphatase Target subunit 1 (MYPT1) | Phosphorylates and inhibits MYPT1, a subunit of myosin light chain phosphatase (MLCP). This leads to increased MLC phosphorylation and enhanced contractility. | [1][2][3] |
| LIM kinases (LIMK1/2) | Phosphorylates and activates LIMK1 and LIMK2, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments. | [2][3][10] |
| Ezrin/Radixin/Moesin (ERM) proteins | Phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane, thereby regulating cell adhesion and membrane dynamics. | [2][3][9] |
| Vimentin, GFAP, Neurofilament-L | Phosphorylates intermediate filament proteins, leading to their disassembly. | [4][9] |
| PTEN | ROCK can activate PTEN, a tumor suppressor that antagonizes the PI3K/AKT survival pathway. | [2][9] |
| CRMP2 | Phosphorylation of CRMP2 by ROCK leads to growth cone collapse and inhibition of neurite outgrowth. | [11][12] |
The diagram below illustrates the major downstream effects of ROCK activation.
Experimental Protocols
Investigating the RhoA-ROCK pathway involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.
-
Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, is used to specifically pull down active RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.[13]
-
Protocol:
-
Cell Lysis: Culture and treat cells as required. Lyse the cells on ice with a lysis buffer containing protease inhibitors.[14]
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads to capture GTP-RhoA.[13]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA. A fraction of the total cell lysate should also be run on the same gel to determine the total amount of RhoA in each sample.[13]
-
The following diagram outlines the workflow for a RhoA pull-down activation assay.
This assay measures the kinase activity of ROCK, often by quantifying the phosphorylation of a specific substrate.
-
Principle: Immunoprecipitated ROCK or purified recombinant ROCK is incubated with a substrate and ATP. The extent of substrate phosphorylation is then measured, which is proportional to the ROCK activity. A common substrate is a recombinant fragment of MYPT1.[7][13]
-
Protocol:
-
ROCK Immunoprecipitation (for endogenous ROCK): Lyse cells and incubate the lysate with an anti-ROCK antibody. Capture the antibody-ROCK complexes with protein A/G beads.[7]
-
Kinase Reaction: Resuspend the beads (or use purified ROCK) in a kinase reaction buffer containing a known amount of substrate (e.g., recombinant MYPT1) and ATP. Incubate at 30°C for a defined period.[13][15]
-
Detection of Phosphorylation: The phosphorylation of the substrate can be detected in several ways:
-
Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[7][13]
-
Radioactive Assay: Use [γ-³²P]ATP in the kinase reaction and detect the incorporation of ³²P into the substrate by autoradiography.[16]
-
ELISA-based Assay: Use a plate pre-coated with the substrate. After the kinase reaction, detect the phosphorylated substrate with a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]
-
-
This assay is used to confirm whether a protein is a direct substrate of ROCK.
-
Principle: A purified candidate substrate protein is incubated with active ROCK and ATP. The phosphorylation of the candidate substrate is then assessed.[16]
-
Protocol:
-
Protein Purification: Purify recombinant active ROCK and the candidate substrate protein.
-
Kinase Reaction: Incubate the purified proteins together in a kinase buffer with ATP. Include a negative control without ROCK.
-
Detection of Phosphorylation: Analyze the reaction mixture by SDS-PAGE and detect phosphorylation by:
-
Autoradiography: If [γ-³²P]ATP was used.[16]
-
Western Blotting: With a phospho-specific antibody if one is available.
-
Phospho-protein Staining: Using specific dyes that stain phosphorylated proteins.
-
-
Drug Development and Therapeutic Potential
The critical role of the RhoA-ROCK pathway in various pathologies has led to the development of ROCK inhibitors as potential therapeutic agents.[3] Several small molecule inhibitors of ROCK are in clinical development for a range of diseases.
| ROCK Inhibitor | Therapeutic Application(s) | Reference(s) |
| Fasudil | Approved in Japan and China for cerebral vasospasm. Investigated for other cardiovascular diseases. | [3][6] |
| Ripasudil | Approved in Japan for the treatment of glaucoma. | [6][19] |
| Netarsudil | Approved in the United States for glaucoma and ocular hypertension. | [6] |
| Belumosudil | Approved for the treatment of chronic graft-versus-host disease. | [20] |
| Y-27632 | A widely used research tool for inhibiting ROCK in vitro and in vivo. | [3][6] |
| SLx-2119 | A ROCK2-selective inhibitor that has shown promise in preclinical models of cancer and fibrosis. | [3] |
The development of isoform-selective ROCK inhibitors is an active area of research, aiming to provide more targeted therapies with fewer side effects.[3]
Conclusion
The RhoA-ROCK signaling pathway is a fundamental regulatory cascade that governs essential cellular processes, primarily through its control of the actin cytoskeleton. A thorough understanding of its activation, downstream targets, and the experimental methods used to study it is crucial for researchers in cell biology and for professionals involved in the development of novel therapeutics targeting this pathway. The continued investigation of the RhoA-ROCK pathway holds significant promise for advancing our knowledge of cellular function and for the treatment of a wide range of human diseases.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]
- 10. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.bu.edu [sites.bu.edu]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. content.abcam.com [content.abcam.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Functions Regulated by ROCK-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK-IN-5, also identified in the scientific literature as compound 1d , is a novel multitarget therapeutic agent designed to address complex disease pathologies through a dual-action mechanism. It is a hybrid molecule that integrates the structural features of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, fasudil, with moieties derived from NRF2 inducers, caffeic and ferulic acids.[1][2] This strategic combination allows this compound to concurrently modulate cellular pathways associated with cytoskeletal dynamics and oxidative stress, offering a promising approach for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][3] This technical guide provides a comprehensive overview of the cellular functions regulated by this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Core Mechanisms of Action
This compound is engineered to simultaneously engage two critical cellular signaling pathways: the ROCK pathway, which is a central regulator of the actin cytoskeleton, and the NRF2-KEAP1 pathway, a primary defense mechanism against oxidative stress.
Inhibition of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction.[4] Dysregulation of this pathway is implicated in various pathological conditions. This compound, through its fasudil-derived component, competitively inhibits ROCK2, a key downstream effector of RhoA.[1] This inhibition prevents the phosphorylation of ROCK2 substrates, leading to a cascade of downstream effects that modulate cellular mechanics and morphology.
Activation of the NRF2-KEAP1 Antioxidant Pathway
The NRF2-KEAP1 pathway is a crucial regulator of cellular redox homeostasis. Under normal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. The caffeic and ferulic acid-derived moieties of this compound are designed to induce the activation of NRF2.[1] This activation leads to the translocation of NRF2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
Quantitative Biological Data
The biological activity of this compound and its analogues has been quantitatively assessed through various in vitro assays. The following tables summarize the key findings from the primary literature.[1]
Table 1: ROCK2 Inhibition Data
| Compound | IC50 (µM) for ROCK2 |
| This compound (1d) | 0.88 ± 0.12 |
| Fasudil (2b) | 0.77 ± 0.09 |
| Compound 1a | 0.49 ± 0.05 |
| Compound 1b | 1.3 ± 0.2 |
| Compound 1c | 0.63 ± 0.07 |
Data presented as mean ± standard deviation.
Table 2: NRF2 Activation in AREc32 Cells
| Compound | Concentration (µM) | Fold Induction of NRF2 Activity |
| This compound (1d) | 10 | ~2.5 |
| Caffeic Acid | 10 | ~2.0 |
| Ferulic Acid | 10 | ~1.5 |
Fold induction is relative to untreated control cells.
Table 3: Cell Viability in SH-SY5Y Neuroblastoma Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound (1d) | 25 | >95% |
| 50 | ~90% | |
| 100 | ~80% |
Cell viability was assessed after 24 hours of treatment.
Signaling Pathways and Experimental Workflows
This compound Dual-Action Signaling Pathway
Caption: Dual signaling pathways modulated by this compound.
Experimental Workflow for Characterization of this compound
Caption: Workflow for the synthesis and biological evaluation of this compound.
Detailed Experimental Protocols
ROCK2 Kinase Inhibition Assay
This protocol is adapted from standard kinase activity assays and the specific study evaluating this compound.[1][5]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK2.
-
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase substrate (e.g., Long S6 Kinase substrate peptide)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
This compound and control compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add the ROCK2 enzyme and the kinase substrate.
-
Add the diluted compounds to the wells and incubate at room temperature for 20 minutes to allow for binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
NRF2 Activation Luciferase Reporter Assay
This protocol is based on the methods described for assessing NRF2 activation by novel compounds.[1][6]
-
Objective: To quantify the ability of this compound to activate the NRF2 pathway.
-
Materials:
-
AREc32 cells (a stable cell line containing a luciferase reporter gene under the control of the antioxidant response element)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound and control compounds
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
-
-
Procedure:
-
Seed AREc32 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).
-
After treatment, lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a cell viability reagent included in the luciferase kit).
-
Express the results as fold induction relative to vehicle-treated control cells.
-
Cell Viability (MTT) Assay
A standard protocol to assess the cytotoxicity of this compound.[1][7]
-
Objective: To evaluate the effect of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Materials:
-
SH-SY5Y cells or other appropriate cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
This compound represents a promising multitarget therapeutic candidate with a well-defined dual mechanism of action. By inhibiting ROCK2, it can modulate cellular processes dependent on the actin cytoskeleton, while its ability to activate the NRF2 pathway provides a defense against oxidative stress. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and similar multitarget compounds for the treatment of complex diseases. The provided signaling pathway and workflow diagrams offer a clear visual representation of its molecular interactions and the process of its scientific evaluation. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Rho-Associated Kinase (ROCK) in Cytoskeletal Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cytoskeletal dynamics, influencing a wide array of cellular processes including cell morphology, adhesion, migration, and contraction. Consequently, this pathway is a key area of investigation in numerous physiological and pathological contexts, from embryonic development to cancer metastasis and cardiovascular disease. This technical guide provides an in-depth overview of the core functions of the ROCK signaling pathway in regulating the cytoskeleton, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its study. Detailed protocols for key assays and visualizations of the signaling cascades are provided to facilitate further research and drug development efforts targeting this pivotal pathway.
Introduction to the ROCK Signaling Pathway
The integrity and dynamic nature of the cytoskeleton are fundamental to eukaryotic cell function. This intricate network of protein filaments, primarily composed of actin microfilaments, microtubules, and intermediate filaments, dictates cell shape, enables movement, and organizes intracellular components. The constant remodeling of the cytoskeleton is tightly controlled by a complex web of signaling pathways. Among these, the RhoA/ROCK pathway stands out as a master regulator of actin cytoskeletal dynamics.[1][2]
The pathway is initiated by the activation of RhoA, a member of the Rho family of small GTPases, which cycles between an inactive GDP-bound state and an active GTP-bound state. This switch is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Upon binding to GTP, RhoA undergoes a conformational change that allows it to interact with and activate its downstream effectors, most notably ROCK1 and ROCK2.[2]
ROCK1 and ROCK2, though highly homologous, have been shown to have both redundant and distinct functions in cellular processes.[3] Their activation triggers a cascade of phosphorylation events that ultimately converge on the regulation of actin filament stability and actomyosin contractility.[1][4]
Core Signaling Cascades
The ROCK signaling pathway exerts its influence on the cytoskeleton through several key downstream effectors. The primary pathways involve the regulation of myosin light chain (MLC) and the actin-depolymerizing factor cofilin.
Regulation of Myosin II Activity
A primary function of ROCK is to increase actomyosin contractility. It achieves this through two main mechanisms:
-
Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can directly phosphorylate the regulatory myosin light chain (MLC) at Serine-19, which enhances the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to contraction and the formation of stress fibers.[5]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1).[5] This phosphorylation inhibits the activity of MLCP, the enzyme responsible for dephosphorylating MLC. The net effect is a sustained increase in phosphorylated MLC and, consequently, enhanced cellular contractility.
Regulation of Actin Filament Stability
ROCK also plays a crucial role in stabilizing actin filaments by inhibiting their depolymerization. This is primarily mediated through the LIM kinase (LIMK) and cofilin pathway:
-
Activation of LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[4]
-
Inactivation of Cofilin: Activated LIMK then phosphorylates cofilin at Serine-3. Cofilin is an actin-depolymerizing factor; its phosphorylation inhibits its ability to sever and depolymerize actin filaments. This leads to an accumulation of filamentous actin (F-actin) and the stabilization of stress fibers.[4][6]
These core pathways are interconnected and work in concert to regulate the overall architecture and dynamics of the actin cytoskeleton.
Quantitative Data on ROCK-Mediated Cytoskeletal Changes
The effects of ROCK signaling on the cytoskeleton have been quantified in numerous studies, often through the use of specific ROCK inhibitors such as Y-27632 and Fasudil. These studies provide valuable data on the pathway's contribution to various cellular functions.
| Parameter Measured | Cell Type | Treatment | Quantitative Effect | Reference |
| Actin Cytoskeleton Height | Undisclosed | ROCK inhibitor Y-27632 | Median height of 97 ± 15 nm (compared to 110 ± 17 nm for untreated) | [7] |
| Rho activator | Median height of 124 ± 12 nm | [7] | ||
| Cell Migration | Human Periodontal Ligament Stem Cells (PDLSCs) | 10 µM Y-27632 | 111.1 ± 4.9 migrated cells/field (compared to 53.86 ± 5.93 for control) | [8] |
| 20 µM Y-27632 | 120.03 ± 11.96 migrated cells/field | [8] | ||
| Tongue Squamous Carcinoma Cells (Tca8113 and CAL-27) | Y-27632 | Significant decrease in migrated cells (P < 0.05) | [4] | |
| Human Hepatic Stellate Cells (TWNT-4) | 1 µM Y-33075 | Increased migration at 4, 8, and 24 hours | [9] | |
| 10 µM Y-27632 | Increased migration at 4 and 8 hours | [9] | ||
| Stress Fiber and Focal Adhesion Assembly | Human Osteoblasts (HOb) and Saos-2 cells | 25 µM Y-27632 or HA-1077 | Reduced proportion of cells with prominent stress fibers to ~50% in HOb and ~20% in Saos-2 | [10] |
| Cell Adherence | Limbal Epithelial Cells (LECs) | Y-27632 | Increase in adherent cells from 95±12 to 171±13 per view field at 120 min | [11] |
| Phosphorylation of MLC and Cofilin | Wild-type Mouse Embryonic Fibroblasts (MEFs) | Y-27632 | 20-50% reduction in MLC phosphorylation and 60-80% reduction in cofilin phosphorylation | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the ROCK signaling pathway. The following sections provide step-by-step protocols for key experiments.
RhoA Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA primary antibody, secondary HRP-labeled antibody, wash buffer, antigen presenting buffer, antibody dilution buffer, and detection reagents)
-
Cell culture reagents
-
Phosphate Buffered Saline (PBS)
-
Microplate shaker
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., agonists, antagonists, ROCK inhibitors).
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer provided in the kit.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
G-LISA Assay:
-
Rehydrate the Rho-GTP affinity wells with ice-cold water and then remove the water.
-
Add equalized amounts of cell lysate (typically 0.4-2 mg/ml) to the wells.
-
Add binding buffer to all wells and incubate on a microplate shaker for 30 minutes at 4°C.[1][13]
-
Wash the wells with wash buffer.
-
Add Antigen Presenting Buffer and incubate for 2 minutes at room temperature.[1]
-
Wash the wells once with wash buffer.
-
Dilute the anti-RhoA primary antibody in antibody dilution buffer and add to each well. Incubate for 45 minutes at room temperature with shaking.[1][13]
-
Wash the wells with wash buffer.
-
Dilute the HRP-labeled secondary antibody in antibody dilution buffer and add to each well. Incubate for 45 minutes at room temperature with shaking.[1][13]
-
Wash the wells with wash buffer.
-
Add HRP detection reagent and measure the luminescence or absorbance using a microplate reader.[1][13]
-
In Vitro ROCK Kinase Assay
This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a substrate.
Materials:
-
Active recombinant ROCK enzyme
-
ROCK substrate (e.g., recombinant MYPT1)
-
Kinase buffer
-
ATP
-
96-well plate pre-coated with substrate
-
Anti-phospho-substrate antibody (e.g., anti-phospho-MYPT1 (Thr696))
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., TBS with Tween-20)
-
Blocking buffer (e.g., BSA in wash buffer)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of active ROCK enzyme, ATP, and any inhibitors to be tested in kinase buffer.
-
Prepare wash buffer and blocking buffer.
-
Dilute primary and secondary antibodies in blocking buffer.
-
-
Kinase Reaction:
-
Add diluted active ROCK enzyme or unknown samples to the substrate-coated wells.
-
Initiate the reaction by adding ATP-containing kinase buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) with gentle agitation.[3]
-
Stop the reaction by washing the wells with wash buffer.
-
-
Detection:
-
Add the diluted anti-phospho-substrate primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the actin cytoskeleton and associated proteins.
Materials:
-
Cells cultured on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-MLC)
-
Fluorescently-labeled secondary antibodies
-
Fluorescently-labeled phalloidin (for F-actin staining)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Rinse cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Rinse the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Rinse the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Western Blot Analysis of ROCK Substrate Phosphorylation
This method is used to detect changes in the phosphorylation state of ROCK substrates like MLC and cofilin.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-cofilin, anti-total cofilin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
-
Visualizing ROCK Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core ROCK signaling pathways and an experimental workflow.
Caption: Core ROCK signaling pathway regulating cytoskeletal dynamics.
Caption: General experimental workflow for studying ROCK signaling.
Conclusion
The RhoA/ROCK signaling pathway is a fundamental regulator of cytoskeletal dynamics, with profound implications for a multitude of cellular behaviors in health and disease. Its central role in controlling actin organization and contractility makes it a highly attractive target for therapeutic intervention in areas such as cancer, fibrosis, and neurodegenerative disorders. A thorough understanding of the molecular mechanisms, coupled with robust and reproducible experimental methodologies, is essential for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering insights into the core principles of ROCK signaling and practical guidance for its investigation. Future research will undoubtedly continue to unravel the complexities of this pathway, including the isoform-specific roles of ROCK1 and ROCK2 and their crosstalk with other signaling networks, paving the way for the development of novel and more targeted therapeutic strategies.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. clyte.tech [clyte.tech]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sc.edu [sc.edu]
The Role of ROCK Inhibition in Modulating Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton, playing a pivotal role in fundamental cellular processes such as adhesion and migration.[1][2][3] As downstream effectors of the small GTPase RhoA, ROCKs influence cell behavior by controlling actomyosin contractility and the formation of focal adhesions and stress fibers.[3][4][5][6][7][8] Consequently, the ROCK signaling pathway has emerged as a key therapeutic target for various diseases, including cancer, by modulating cell motility and invasion.[7][9][10] This technical guide provides an in-depth overview of the effects of ROCK inhibition on cell adhesion and migration, with a focus on the underlying molecular mechanisms, experimental protocols for their assessment, and quantitative analysis of these effects. While specific data for a compound named "ROCK-IN-5" is not publicly available, this document will utilize data from well-characterized ROCK inhibitors, such as Y-27632, to serve as a comprehensive proxy for understanding the potential effects of novel ROCK-targeted therapeutics.
The ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is a central regulator of cytoskeletal dynamics.[7] When activated by upstream signals, RhoA in its GTP-bound state binds to and activates ROCK.[2][7] Activated ROCK, in turn, phosphorylates several downstream substrates to control cell contractility and actin filament organization.[1][4][5][8]
Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[4][5][8] This dual action increases MLC phosphorylation, leading to enhanced actomyosin contractility, which is essential for stress fiber formation and cell migration.[4][5]
-
LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin.[1][4][5][8] Inactivated cofilin can no longer depolymerize actin filaments, resulting in the stabilization and accumulation of F-actin.[3][4]
The interplay of these signaling events dictates the architecture of the actin cytoskeleton, the formation and maturation of focal adhesions, and ultimately, the ability of cells to adhere and migrate.
Caption: The RhoA/ROCK signaling pathway and its key downstream effectors.
Effects of ROCK Inhibition on Cell Adhesion
Cell adhesion is a complex process mediated by integrin-based structures called focal adhesions, which link the extracellular matrix (ECM) to the actin cytoskeleton. ROCK activity is crucial for the maturation of these adhesions. Inhibition of ROCK has been shown to have varied, often cell-type dependent, effects on cell adhesion.
Generally, ROCK inhibition leads to a decrease in the size of focal adhesions and an increase in their number.[11] This is attributed to the reduced actomyosin contractility, which is necessary for the growth and maturation of focal adhesions. While ROCK inhibitors can decrease the overall adhesive force in some contexts, in others, they have been shown to promote initial cell attachment and spreading.[12]
Table 1: Quantitative Effects of ROCK Inhibition on Cell Adhesion
| Cell Type | ROCK Inhibitor (Concentration) | Effect on Focal Adhesions | Effect on Cell Adhesion | Reference |
| Migrating myoblasts | Y-27632 | Reduced size, 2-fold increase in number | Altered adhesion dynamics | [11] |
| Human Embryonic Stem Cell-Derived Retinal Pigmented Epithelium (hESC-RPE) | Y-27632 (10 µM) | - | Increased attachment and spreading | [12] |
| Human Trabecular Meshwork Cells | Y-27632 (5 µM), Y-39983 (1 µM) | Complete loss of focal adhesions | Loss of cell-matrix adhesion | [13] |
| Y79 retinoblastoma cells | Y-27632 (dosage-dependent) | - | Increased adhesion capacity | [14] |
Effects of ROCK Inhibition on Cell Migration
Cell migration is a highly integrated process involving cytoskeletal rearrangements, dynamic adhesion, and generation of contractile forces. The role of ROCK in cell migration is complex and can be context-dependent. While ROCK activity is generally associated with the promotion of migration, its inhibition does not always lead to a reduction in cell motility.
In many cancer cell types, ROCK inhibitors have been shown to effectively block migration and invasion.[15][16] This is primarily due to the disruption of stress fibers and the reduction in actomyosin contractility required for cell body translocation. However, in some instances, ROCK inhibition can paradoxically promote migration.[9][17][18] This may be due to a switch from a ROCK-dependent amoeboid mode of migration to a Rac-dependent mesenchymal mode, or through the activation of compensatory signaling pathways.[18]
Table 2: Quantitative Effects of ROCK Inhibition on Cell Migration and Invasion
| Cell Type | ROCK Inhibitor (Concentration) | Assay | Effect | Reference |
| MDA-MB-231 (breast cancer) | RKI-18 (10 µM) | Transwell invasion | 67% inhibition of invasion | [16] |
| U251 and U87 (astrocytoma) | Y-27632 (5, 25, 100 µmol/L) | Migration assay | Stimulated rate of motility | [17] |
| MCF-7 (breast cancer) | Y-27632 (20 µM) | Transwell migration | Increased migration | [18] |
| MCF-7 (breast cancer) | Y-27632 (20 µM) | Matrigel invasion | Increased invasion | [18] |
| BRAF-mutant skin melanoma cells | Y-27632 | - | Promoted migration | [9] |
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface.
Protocol:
-
Coat 96-well plates with an appropriate ECM protein (e.g., fibronectin, collagen).
-
Pre-treat confluent cells with the ROCK inhibitor (e.g., "this compound") or vehicle control for a specified duration (e.g., 30 minutes).[19]
-
Trypsinize and resuspend cells in their respective media to a final concentration of 2 x 10^5 cells/mL.[19]
-
Seed 50 µL of the cell suspension into each well of the pre-coated 96-well plate.[19]
-
Allow cells to adhere for a defined period (e.g., 2 or 6 hours).[19]
-
Gently wash the wells with PBS to remove non-adherent cells.[19]
-
Quantify the number of adherent cells. This can be done by staining with a fluorescent dye like Calcein AM and imaging, or by using a colorimetric assay such as the Cell Counting Kit-8.[12][14]
Transwell Migration and Invasion Assay (Boyden Chamber)
This assay measures the chemotactic migration of cells through a porous membrane, and in the case of the invasion assay, through a layer of extracellular matrix.[20][21]
Caption: Workflow for Transwell migration and invasion assays.
Protocol:
-
Serum-starve cells for approximately 17 hours.[15]
-
For invasion assays, coat the upper chamber of Transwell inserts with Matrigel.[15][16]
-
Resuspend 5 x 10^4 cells in serum-free medium and add them to the upper chamber.[15]
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[15][16]
-
Add the ROCK inhibitor ("this compound") or vehicle control to the upper chamber.[15]
-
Incubate for an appropriate time (e.g., 6-48 hours) to allow for cell migration or invasion.[15][16]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix the cells that have migrated to the lower surface with methanol and stain with a suitable dye (e.g., hematoxylin or DAPI).[15][18]
-
Count the number of migrated cells in multiple fields of view under a microscope.
Immunofluorescence Staining for Cytoskeletal Components
This technique allows for the visualization of the actin cytoskeleton and focal adhesions.
Protocol:
-
Grow cells on coverslips and treat with the ROCK inhibitor ("this compound") or vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as 0.1-0.8% Triton X-100.[4]
-
Block non-specific binding with a blocking solution (e.g., 3% BSA).[4]
-
Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Stain for F-actin using fluorescently-labeled phalloidin (e.g., Alexa Fluor 568 phalloidin).[4]
-
Counterstain the nuclei with DAPI.[4]
-
Mount the coverslips and visualize using a fluorescence microscope.
Western Blotting for ROCK Signaling Components
This method is used to quantify the levels of total and phosphorylated proteins in the ROCK signaling pathway.
Caption: General workflow for Western blotting analysis.
Protocol:
-
Treat cells with the ROCK inhibitor ("this compound") or vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.[23]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[23]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-MLC, total MLC, phospho-Cofilin, total Cofilin, ROCK1, ROCK2) overnight at 4°C.[23]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Inhibition of the ROCK signaling pathway has profound effects on cell adhesion and migration, primarily through the modulation of the actin cytoskeleton and focal adhesions. While the specific effects can be cell-type and context-dependent, ROCK inhibitors generally disrupt stress fiber formation and reduce actomyosin contractility, which can either inhibit or, in some cases, paradoxically promote cell motility. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro effects of novel ROCK inhibitors like "this compound". A thorough understanding of these effects is crucial for the development of targeted therapies for diseases characterized by aberrant cell migration, such as cancer metastasis. Further investigation into the specific molecular interactions and dose-dependent effects of "this compound" will be essential to fully elucidate its therapeutic potential.
References
- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ezrin function is required for ROCK-mediated fibroblast transformation by the Net and Dbl oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of ROCK-1 activity change on the adhesive and invasive ability of Y79 retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hitthepass.com [hitthepass.com]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. scispace.com [scispace.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Therapeutic Potential of ROCK-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROCK-IN-5 is a potent small molecule inhibitor targeting a spectrum of protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase (GSK), and AGC protein kinases. This multi-targeted profile positions this compound as a promising therapeutic candidate for a range of pathologies, including proliferative diseases, cardiovascular disorders, and neurodegenerative conditions. This document provides an in-depth technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and visualizing its mechanistic role in key signaling pathways.
Introduction
The protein kinases ROCK, ERK, GSK, and the broader AGC family are pivotal regulators of fundamental cellular processes. Their dysregulation is a hallmark of numerous diseases. ROCK kinases are central to cell motility and contraction; the ERK pathway is a key mediator of cell proliferation and survival; GSK-3 is implicated in a multitude of signaling cascades, including those governing metabolism and inflammation; and the AGC kinase family encompasses a wide array of kinases with diverse and critical cellular functions. The ability of this compound to potently inhibit these key signaling nodes underscores its significant therapeutic potential.
Quantitative Inhibitory Profile of this compound
At present, specific IC50 values for this compound against its target kinases (ROCK, ERK, GSK, and AGC) are not publicly available in the reviewed literature. Further targeted biochemical assays are required to precisely quantify its inhibitory potency against each kinase and to determine its selectivity profile. The data below is presented as a template for future characterization of this compound and other multi-kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Assay Method |
| ROCK1 | TBD | e.g., Lance Ultra Kinase Assay |
| ROCK2 | TBD | e.g., Lance Ultra Kinase Assay |
| ERK1 | TBD | e.g., Z'-LYTE Kinase Assay |
| ERK2 | TBD | e.g., Z'-LYTE Kinase Assay |
| GSK3α | TBD | e.g., ADP-Glo Kinase Assay |
| GSK3β | TBD | e.g., ADP-Glo Kinase Assay |
| Representative AGC Kinase (e.g., Akt1) | TBD | e.g., HTRF Kinase Assay |
TBD: To Be Determined. The assay methods listed are examples of commonly used platforms for kinase inhibitor profiling.
Core Signaling Pathways Modulated by this compound
The therapeutic rationale for this compound is based on its ability to interfere with key signaling cascades implicated in disease pathogenesis. The following diagrams illustrate the canonical pathways targeted by this inhibitor.
Caption: ROCK Signaling Pathway Inhibition by this compound.
The Impact of ROCK Inhibition on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4][5][6] Emerging evidence highlights the significant role of this pathway in modulating gene expression, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.[2][4][7] This technical guide provides an in-depth overview of the impact of ROCK inhibition on gene expression, detailing the underlying signaling pathways, experimental methodologies to assess these changes, and representative data. For the purpose of this guide, we will refer to a hypothetical, potent, and selective ROCK inhibitor, "ROCK-IN-5," to illustrate the experimental and data analysis workflow.
The ROCK Signaling Pathway and Its Influence on Gene Expression
The ROCK signaling cascade is initiated by the activation of Rho GTPases, which in turn bind to and activate ROCK1 and ROCK2.[1] Activated ROCK phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.[3][8] While ROCK is well-known for its role in regulating the actin cytoskeleton, its influence on gene expression is becoming increasingly appreciated.[2][3] This regulation can occur through several mechanisms:
-
Modulation of Transcription Factor Activity: ROCK signaling can influence the activity of key transcription factors. For instance, it has been shown to regulate the NF-κB and AP-1 signaling pathways, which control the expression of genes involved in inflammation, immunity, and cell survival.[4] ROCK can also modulate the localization and activity of other cellular factors that have an impact on transcription.[9]
-
Cytoskeleton-Mediated Gene Regulation: The organization of the actin cytoskeleton, which is heavily controlled by ROCK, can physically influence the architecture of the nucleus and chromatin, thereby affecting gene accessibility and transcription.
-
Crosstalk with Other Signaling Pathways: The ROCK pathway engages in crosstalk with other signaling cascades known to regulate gene expression, such as the TGF-β, PI3K/AKT, and ERK pathways.[5][10]
Visualizing the ROCK Signaling Pathway
The following diagram illustrates the core components of the ROCK signaling pathway and its downstream effects that can culminate in altered gene expression.
Quantifying Gene Expression Changes with this compound
To understand the impact of ROCK inhibition on the transcriptome, a common approach is to perform RNA sequencing (RNA-Seq) on cells treated with a ROCK inhibitor. The following table represents hypothetical data from such an experiment, showcasing genes that are significantly up- or down-regulated upon treatment with this compound.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| Down-regulated Genes | ||||
| ACTA2 | Actin, Alpha 2, Smooth Muscle | -2.5 | 1.2e-8 | Cytoskeletal protein, marker of myofibroblast differentiation |
| COL1A1 | Collagen Type I Alpha 1 Chain | -2.1 | 3.4e-7 | Extracellular matrix component, associated with fibrosis |
| CTGF | Connective Tissue Growth Factor | -1.8 | 5.6e-6 | Profibrotic cytokine |
| FN1 | Fibronectin 1 | -1.5 | 1.1e-5 | Extracellular matrix glycoprotein |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | -1.3 | 2.3e-5 | Inhibitor of fibrinolysis, involved in tissue remodeling |
| Up-regulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.7 | 8.9e-6 | Cell cycle inhibitor |
| ID1 | Inhibitor of DNA Binding 1 | 1.5 | 1.5e-5 | Transcriptional regulator, involved in cell differentiation |
| THBS1 | Thrombospondin 1 | 1.4 | 2.8e-5 | Matricellular protein with anti-angiogenic properties |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.2 | 4.1e-5 | Stress-induced gene involved in cell cycle arrest |
| KLF4 | Kruppel Like Factor 4 | 1.1 | 5.2e-5 | Transcription factor with roles in proliferation and differentiation |
Experimental Protocols
RNA Sequencing (RNA-Seq) Protocol
This protocol outlines the key steps for analyzing global gene expression changes in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human fibroblasts or a relevant cancer cell line) at a density of 2 x 10^5 cells/well in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at a final concentration of 1 µM for 24 hours. Perform experiments in triplicate.
-
-
Total RNA Extraction:
-
Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Enrich for mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
-
High-Throughput Sequencing:
-
Quantify the final libraries and pool them for sequencing.
-
Perform single-end or paired-end sequencing on an Illumina platform (e.g., NextSeq 500 or NovaSeq 6000).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
-
Biological Interpretation:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by ROCK inhibition.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol
To investigate how this compound may alter the binding of a specific transcription factor (e.g., a transcription factor downstream of ROCK signaling) to DNA, a ChIP-Seq experiment can be performed.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells to ~80-90% confluency in 15 cm dishes.
-
Treat cells with vehicle control or this compound (1 µM) for a relevant duration (e.g., 6 hours).
-
-
Crosslinking and Lysis:
-
Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. An IgG control should be run in parallel.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified DNA as described in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).
-
Sequence the libraries on an Illumina platform.
-
-
Data Analysis:
-
Alignment: Align reads to the reference genome using an aligner like Bowtie2.
-
Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) in the immunoprecipitated sample compared to the input control using a peak caller like MACS2.
-
Differential Binding Analysis: Identify peaks that show a significant change in enrichment between the this compound treated and control samples.
-
Motif Analysis: Analyze the sequences within the identified peaks for the presence of known transcription factor binding motifs.
-
Conclusion and Future Directions
The inhibition of the ROCK signaling pathway presents a promising therapeutic strategy for a variety of diseases. Understanding the impact of ROCK inhibitors on gene expression is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for investigating these effects. Future studies could integrate transcriptomic data with other omics data, such as proteomics and epigenomics, to gain a more comprehensive understanding of the cellular response to ROCK inhibition. The development of more specific inhibitors for ROCK1 and ROCK2 will also be instrumental in dissecting the distinct roles of these two isoforms in gene regulation.[6]
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. ROCK signalling induced gene expression changes in mouse pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-kinase in development and heart failure: insights from genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of ROCK signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
initial studies and discovery of ROCK-IN-5
An in-depth search for "ROCK-IN-5" has not yielded any specific information about a molecule, drug, or biological process with this name. The search results did not contain any data on its discovery, initial studies, quantitative analysis, or experimental protocols.
It is possible that "this compound" is a very new or internal codename for a substance that has not yet been publicly disclosed in scientific literature. The search results did, however, provide information on the broader class of molecules known as ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors. These are compounds that target the ROCK signaling pathway, which is involved in various cellular functions.
Without any specific information on "this compound," it is not possible to provide the requested in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams. Further information or an alternative name for the compound of interest would be necessary to proceed with the user's request.
The Elusive ROCK-IN-5: A Technical Guide to the ROCK Signaling Pathway and its Inhibition
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "ROCK-IN-5." This suggests that "this compound" may be an internal, unpublished, or hypothetical compound name. Therefore, this guide will provide an in-depth overview of the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and the biochemical properties of its inhibitors, which is the likely context for a compound named "this compound." This technical guide is intended for researchers, scientists, and drug development professionals.
The ROCK Signaling Pathway: A Master Regulator of the Cytoskeleton
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a fundamental regulator of various cellular processes, primarily through its control of the actin cytoskeleton.[1][3][] This pathway is implicated in cell shape, motility, contraction, adhesion, and proliferation.[2][3][5]
Activation of the Rho/ROCK pathway is initiated by the binding of GTP to RhoA, which is facilitated by guanine nucleotide exchange factors (GEFs).[] GTP-bound RhoA then binds to and activates ROCK.[] Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events.[1][3]
Key downstream targets and effects of ROCK signaling include:
-
Increased Myosin II activity: ROCK directly phosphorylates the myosin light chain (MLC) and inactivates MLC phosphatase by phosphorylating its myosin-binding subunit (MYPT1).[3] This leads to increased MLC phosphorylation, which promotes the assembly of actin-myosin filaments and enhances cellular contractility.[3]
-
Actin filament stabilization: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] Cofilin is an actin-depolymerizing factor; its inhibition leads to the stabilization and accumulation of actin stress fibers.[3]
-
Regulation of other cytoskeletal components: ROCK also influences intermediate filaments and microtubules through the phosphorylation of various associated proteins.[3]
The dysregulation of the ROCK signaling pathway has been implicated in a wide range of pathologies, including cardiovascular diseases, cancer, glaucoma, and neurological disorders.[1][2][6][7][8] This has made ROCK an attractive therapeutic target for drug development.
Biochemical Properties of ROCK Inhibitors
ROCK inhibitors are compounds that block the activity of ROCK kinases, thereby modulating the downstream effects of the Rho/ROCK pathway.[9] These inhibitors typically act by competing with ATP for binding to the kinase domain of ROCK.[9]
While specific quantitative data for "this compound" is unavailable, the table below summarizes publicly available data for some well-characterized ROCK inhibitors.
| Compound | Target(s) | IC50 | Mechanism of Action |
| Y-27632 | ROCK1/ROCK2 | ~800 nM (for ROCK1) | ATP-competitive inhibitor |
| Fasudil | ROCK1/ROCK2 | ~400 nM (for ROCK2) | ATP-competitive inhibitor |
| Netarsudil | ROCK1/ROCK2 | ~1 nM (for ROCK2) | ATP-competitive inhibitor, also inhibits norepinephrine transporter |
| Ripasudil | ROCK1/ROCK2 | ~19 nM (for ROCK1), ~51 nM (for ROCK2) | ATP-competitive inhibitor |
| DJ4 | ROCK1, ROCK2, MRCKα, MRCKβ | 5 nM (ROCK1), 50 nM (ROCK2) | Selective, multi-specific ATP competitive inhibitor[9] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols for Characterizing ROCK Inhibitors
The evaluation of ROCK inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
General Protocol:
-
Reagents: Purified recombinant ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide containing the ROCK phosphorylation motif), ATP (often radiolabeled, e.g., [γ-³²P]ATP), the test inhibitor, and assay buffer.
-
Procedure:
-
The ROCK enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, using a phosphospecific antibody, or through other detection methods.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays
Cell-based assays are crucial for understanding the effects of a ROCK inhibitor in a more physiologically relevant context.
Stress Fiber Staining: This assay visually assesses the effect of an inhibitor on the actin cytoskeleton.
General Protocol:
-
Cell Culture: Plate adherent cells (e.g., HeLa, fibroblasts) on glass coverslips and allow them to attach and spread.
-
Treatment: Treat the cells with the ROCK inhibitor at various concentrations for a specific duration. A vehicle control (e.g., DMSO) should be included.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent such as Triton X-100.
-
Staining: Stain the actin filaments with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488). The nuclei can be counterstained with DAPI.
-
Imaging: Visualize the cells using fluorescence microscopy. A reduction in the number and thickness of stress fibers in treated cells compared to control cells indicates ROCK inhibition.
Myosin Light Chain (MLC) Phosphorylation Assay: This assay quantifies the phosphorylation status of a key downstream target of ROCK.
General Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the ROCK inhibitor as described above.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated MLC (pMLC).
-
Use an antibody against total MLC as a loading control.
-
Detect the primary antibodies with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Quantification: Quantify the band intensities to determine the ratio of pMLC to total MLC. A decrease in this ratio indicates ROCK inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The ROCK Signaling Pathway.
Caption: Workflow for Stress Fiber Assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 6. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An emerging treatment option for glaucoma: Rho kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Primary Cell Culture using the Conditional Reprogramming (ROCK-IN-5) Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cells, derived directly from tissues, are crucial for biomedical research as they more accurately reflect the physiology of their tissue of origin compared to immortalized cell lines. However, their limited lifespan in vitro has historically been a significant challenge. The Conditional Reprogramming (CR) method, colloquially referred to as the "ROCK-IN-5" protocol, addresses this limitation. This technique utilizes a Rho-associated kinase (ROCK) inhibitor, typically Y-27632, in conjunction with a feeder layer of irradiated fibroblasts to induce a state of rapid and sustained proliferation in primary epithelial cells.[1][2][3] This process, often yielding a million-fold expansion in just a week, allows for the generation of large quantities of patient-derived cells from small biopsies for various downstream applications without the need for genetic manipulation.[4][5]
The "this compound" name likely alludes to the central role of the ROCK In hibitor and the typical 5 -day period to observe robust epithelial colony formation.[2][6] These conditionally reprogrammed cells (CRCs) exhibit a stem-like phenotype and can be maintained in culture indefinitely.[1][4] Importantly, this reprogramming is reversible; upon removal of the CR conditions, the cells can differentiate and recapitulate the characteristics of their original tissue.[4][5]
Principle of the Method
The conditional reprogramming method is based on the co-culture of primary epithelial cells with irradiated mouse 3T3-J2 fibroblasts in a specialized medium containing the ROCK inhibitor Y-27632.[7] The feeder cells provide essential growth factors and a supportive extracellular matrix, while the ROCK inhibitor prevents anoikis (detachment-induced apoptosis) and promotes cell proliferation and survival, particularly after single-cell dissociation.[8] The ROCK inhibitor Y-27632 is a selective inhibitor of both ROCK1 and ROCK2 kinases.[8]
Applications
The ability to generate large, stable populations of patient-derived primary cells has numerous applications in research and drug development:
-
Disease Modeling: Development of in vitro models from both healthy and diseased tissues to study disease pathogenesis.
-
Drug Discovery and Sensitivity Testing: High-throughput screening of drug candidates on patient-derived cancer cells to predict clinical responses and guide personalized medicine.[9]
-
Regenerative Medicine: Generation of sufficient cell numbers for tissue engineering and cell-based therapies.
-
Biobanking: Creation of living biobanks of patient-derived cells for future research.[6]
-
Genetic Studies: Facilitates genetic manipulation of primary cells for functional studies.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of the ROCK inhibitor Y-27632 in primary cell culture.
| Parameter | Cell Type | Concentration of Y-27632 | Observation | Reference |
| Optimal Concentration | Human Hair Follicle Stem Cells | 10-20 µM | Significantly promoted proliferation. | [1] |
| Ovine Spermatogonial Stem Cells | 5-10 µM | Optimal for colony number and area. | [10][11] | |
| Human Limbal Epithelial Cells | 20 µM | Reduced apoptosis and increased S-phase cells. | [12] | |
| Cell Proliferation | Primary Prostate & Mammary Cells | 5-10 µM | 120 population doublings in <120 days. | [2] |
| Human Hair Follicle Stem Cells | 10 µM | Increased EdU-positive cells from 5.84% to 11.35%. | [1] | |
| Human Limbal Epithelial Cells | 20 µM | Increased S-phase cells from 5.1% to 7.8%. | [12] | |
| Cell Yield | From Needle Biopsies | 5-10 µM | Can generate 2 x 10^6 cells in 5-6 days. | [2][3][13] |
| Stemness Marker Expression | Human Hair Follicle Stem Cells | 5, 10, 20 µM | Significantly increased the number of CK15-labeled cells. | [1] |
| Human Limbal Epithelial Cells | Dose-dependent | Increased the number of p63-positive cells. | [12] |
Detailed Experimental Protocols
Protocol 1: Preparation of Irradiated 3T3-J2 Feeder Cell Layer
-
Culture 3T3-J2 mouse fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS).
-
When the cells reach 80-90% confluency, irradiate them with a dose of 30 Gy to arrest their proliferation.
-
Plate the irradiated 3T3-J2 cells at a density of 2 x 10^4 cells/cm^2 in the desired culture vessel.
-
Allow the feeder cells to attach for at least 4 hours, or preferably overnight, before seeding the primary epithelial cells.
Protocol 2: Isolation of Primary Epithelial Cells from Tissue Biopsy
-
Obtain fresh tissue biopsy in a sterile collection medium on ice.
-
Wash the tissue multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics and antimycotics.
-
Mince the tissue into small pieces (approximately 1-2 mm) using sterile scalpels.
-
Digest the tissue fragments using an enzymatic solution (e.g., a mixture of collagenase and trypsin) at 37°C with gentle agitation until a single-cell suspension is obtained. The duration of digestion will vary depending on the tissue type.
-
Neutralize the enzyme activity by adding a serum-containing medium.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cell suspension to pellet the cells, and wash the pellet with PBS.
-
Resuspend the cells in the appropriate culture medium for cell counting and viability assessment.
Protocol 3: Co-culture of Primary Epithelial Cells with Feeder Cells (Conditional Reprogramming)
-
Prepare the irradiated 3T3-J2 feeder cell layer as described in Protocol 1.
-
Prepare the conditional reprogramming medium: F-medium (3:1 F-12 Nutrient Mixture:DMEM) supplemented with 5% FBS, 0.4 µg/mL hydrocortisone, 5 µg/mL insulin, 8.4 ng/mL cholera toxin, 10 ng/mL epidermal growth factor, 24 µg/mL adenine, and 10 µM Y-27632.[2]
-
Seed the isolated primary epithelial cells onto the prepared feeder layer at a density of 2,500 to 5,000 cells/cm^2.
-
Incubate the co-culture at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 1-2 days.
-
Observe the culture daily for the formation of epithelial cell colonies, which should be visible within 2-5 days.
Protocol 4: Passaging of Conditionally Reprogrammed Cells
-
When the epithelial cell colonies become large and start to merge (typically at 80-90% confluency), they are ready for passaging.
-
Wash the co-culture with PBS.
-
To selectively remove the feeder cells, perform a differential trypsinization. Briefly incubate the culture with a low concentration of trypsin (e.g., 0.05%) for a short period (30-60 seconds) at room temperature. The feeder cells will detach first. Gently tap the vessel and aspirate the detached feeder cells.
-
Wash the remaining attached epithelial colonies with PBS.
-
Add fresh trypsin solution and incubate at 37°C until the epithelial cells detach.
-
Neutralize the trypsin with a serum-containing medium and collect the cells.
-
Centrifuge the cells, resuspend the pellet in fresh conditional reprogramming medium, and re-plate them onto a newly prepared irradiated feeder cell layer at a split ratio of 1:4 to 1:10.
Signaling Pathway and Experimental Workflow
Rho/ROCK Signaling Pathway and Inhibition by Y-27632```dot
Caption: Step-by-step workflow for the conditional reprogramming protocol.
References
- 1. Establishment of an Efficient Primary Culture System for Human Hair Follicle Stem Cells Using the Rho-Associated Protein Kinase Inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibitor and Feeder Cells Induce the Conditional Reprogramming of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibitor and feeder cells induce the conditional reprogramming of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditional reprogramming and long-term expansion of normal and tumor cells from human biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional Reprogramming to Grow Cancer Cells - NCI [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conditional reprogramming: next generation cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Frontiers | Conditionally Reprogrammed Cells and Robotic High-Throughput Screening for Precision Cancer Therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Y-27632, a ROCK Inhibitor, Promoted Limbal Epithelial Cell Proliferation and Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the ROCK Inhibitor Y-27632
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. It is a key downstream effector of the small GTPase RhoA. The Rho/ROCK signaling pathway is involved in various cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Inhibition of ROCK has been shown to have significant effects on cell survival and behavior, making ROCK inhibitors valuable tools in cell biology research and potential therapeutic agents.
This document provides detailed application notes and protocols for the use of Y-27632, a highly potent, cell-permeable, and selective inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1][2] Y-27632 competitively inhibits ROCK by binding to the ATP catalytic site.[1][2] These guidelines are intended to assist researchers in utilizing this inhibitor effectively in various in vitro applications.
Mechanism of Action and Signaling Pathway
The RhoA/ROCK signaling pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to RhoA activation. Activated RhoA-GTP then binds to and activates ROCK.[3][4][]
Activated ROCK phosphorylates several downstream substrates to regulate cytoskeletal dynamics. Key targets include:
-
Myosin Light Chain (MLC) Phosphatase (MYPT1): ROCK phosphorylates the myosin binding subunit (MYPT1) of MLC phosphatase, which inhibits its activity. This leads to an increase in the phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions.[3][4]
-
LIM kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[3][4]
-
Ezrin/Radixin/Moesin (ERM) proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation activates ERM proteins, reinforcing this connection.[3]
The net effect of ROCK activation is an increase in intracellular tension and stabilization of the actin cytoskeleton. Inhibition of ROCK with Y-27632 reverses these effects, leading to changes in cell morphology, adhesion, and motility.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.
Quantitative Data Summary
The optimal working concentration of Y-27632 is application- and cell-type-dependent. Below are tables summarizing effective concentrations and IC50 values from various in vitro studies.
Table 1: Effective Concentrations of Y-27632 in Various In Vitro Applications
| Application | Cell Type | Effective Concentration (µM) | Incubation Time | Reference(s) |
| Cell Survival & Proliferation | ||||
| hESC/hiPSC Survival Post-Thaw | Human Embryonic/Induced Pluripotent Stem Cells | 10 | 24 hours | [6] |
| hESC Expansion | Human Embryonic Stem Cells (HES3, BG01V) | 5, 10, 20 | 72 hours | [7] |
| Trophoblast Adhesion & Viability | Human Term Placenta-derived Trophoblasts | 10 | 96 hours | [8][9] |
| Salivary Gland Stem Cell Survival | Mouse Salivary Gland Stem Cells | 10 | 5 days | [10] |
| Periodontal Ligament Stem Cell Proliferation | Human Periodontal Ligament Stem Cells | 10, 20 | 48 hours | [11] |
| Cell Migration | ||||
| Wound Healing Assay | Human Cardiac Stem Cells | 10 | 24-48 hours | [12] |
| Transwell Migration Assay | Human Periodontal Ligament Stem Cells | 10, 20 | Not specified | [11] |
| Neurite Outgrowth | ||||
| Neurite Outgrowth Promotion | PC-12 Cells | 1 - 100 (peak at 25-100) | 24 hours | [13] |
| Neurite Outgrowth Promotion | PC-12 Cells | 25 | 2 hours | [14] |
| Overcoming Neurite Inhibition | Cerebellar Granule Neurons | 30 | 16-24 hours | [15] |
Table 2: IC50 Values of Y-27632 for Cell Viability
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference(s) |
| WPMY-1 (Prostate Stromal) | CCK-8 | 48 | ~100 | [16] |
| BPH-1 (Prostate Epithelial) | CCK-8 | 48 | ~150 | [16] |
Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Preparation of Y-27632 Stock Solution
Y-27632 is typically supplied as a dihydrochloride salt.
-
Reconstitution: To prepare a 10 mM stock solution, aseptically add 3 mL of sterile water or DPBS to a 10 mg vial of Y-27632. Alternatively, to prepare a 5 mM stock solution from 1 mg, resuspend in 624 µL of sterile water or PBS.[1] Mix thoroughly by pipetting.
-
Storage: Aliquot the stock solution into working volumes and store at -20°C to -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. Once thawed, aliquots can be kept at 2°C to 8°C for up to two weeks.
Caption: Workflow for preparing Y-27632 stock solution.
Protocol for Enhancing hPSC Survival After Thawing
This protocol is designed to improve the survival of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), after cryopreservation.
Materials:
-
Cryovial of frozen hPSCs
-
Pre-warmed hPSC culture medium
-
10 mM Y-27632 stock solution
-
15 mL conical tube
-
Water bath at 37°C
-
70% ethanol
Procedure:
-
Preparation: Thirty minutes prior to thawing, pre-warm the hPSC culture medium to 37°C. Prepare the final working medium by diluting the 10 mM Y-27632 stock solution 1:1000 in the pre-warmed medium to a final concentration of 10 µM. For example, add 50 µL of 10 mM stock to 50 mL of medium. Use this supplemented medium immediately.
-
Thawing: Remove the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath. Gently swirl the vial until only a small ice crystal remains.
-
Cell Transfer: Sterilize the outside of the cryovial with 70% ethanol. In a sterile environment, gently transfer the cell suspension into a 15 mL conical tube.
-
Dilution: Slowly add 4 mL of the Y-27632-supplemented medium dropwise to the cell suspension in the conical tube.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant. Gently resuspend the cell pellet in an appropriate volume of Y-27632-supplemented medium and plate onto a pre-coated culture dish.
-
Culture: Incubate the cells at 37°C and 5% CO2. After 24 hours, replace the medium with fresh hPSC culture medium that does not contain Y-27632.[6]
Protocol for In Vitro Wound Healing (Scratch) Assay
This assay is used to study cell migration.
Materials:
-
Cells of interest (e.g., fibroblasts, epithelial cells)
-
24-well or 12-well culture plates
-
Sterile 200 µL or 1 mL pipette tip
-
Complete culture medium
-
Serum-free medium
-
Y-27632 stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.[17] A cross-shaped scratch can also be made.[17]
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.[17]
-
Treatment: Add fresh culture medium (serum-free or low-serum) to each well. For the treatment group, add Y-27632 to the desired final concentration (e.g., 10 µM).[12] Include a vehicle control (e.g., DMSO or PBS).
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well at multiple defined locations (Time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed.[17]
-
Analysis: Measure the width or area of the scratch at each time point for all conditions. Calculate the percentage of wound closure relative to the initial scratch area.
Caption: Workflow for a wound healing (scratch) assay.
Protocol for Neurite Outgrowth Assay
This protocol is used to assess the effect of Y-27632 on the formation and extension of neurites from neuronal cells (e.g., PC-12, primary neurons).
Materials:
-
Neuronal cells
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)[18][19]
-
Neuronal culture medium
-
Y-27632 stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Plate/Coverslip Coating: Coat culture surfaces with poly-L-lysine followed by laminin to promote neuronal attachment and growth.[18][19]
-
Cell Plating: Plate dissociated neuronal cells at a low density to allow for clear visualization of individual neurites.
-
Treatment: Allow cells to attach for a few hours or overnight. Then, replace the medium with fresh neuronal culture medium containing different concentrations of Y-27632 (e.g., 1 µM to 50 µM) and a vehicle control.[13]
-
Incubation: Incubate the cells for 24-48 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin).
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average or maximum neurite length. Image analysis software can be used for this purpose. A common criterion for a neurite-bearing cell is a process longer than the diameter of the cell body.[13]
Concluding Remarks
Y-27632 is a versatile and effective tool for modulating the Rho/ROCK signaling pathway in a wide range of in vitro studies. The optimal working concentration and experimental conditions should be empirically determined for each specific application and cell type. These application notes and protocols provide a comprehensive guide to aid researchers in the successful implementation of Y-27632 in their experiments.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.virginia.edu [med.virginia.edu]
- 18. scispace.com [scispace.com]
- 19. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROCK Inhibitors in 3D Cell Culture Models
Note: No specific information was found for a ROCK inhibitor termed "ROCK-IN-5." The following application notes and protocols are based on the well-characterized and widely used Rho-kinase (ROCK) inhibitors, such as Y-27632 and Ripasudil, which are functionally representative of this class of molecules in 3D cell culture applications.
Introduction
Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly utilized in biomedical research and drug development to better mimic the complex in vivo environment.[1][2] A significant challenge in establishing these models is the phenomenon of dissociation-induced apoptosis, or anoikis, which occurs when cells lose their connection to the extracellular matrix (ECM). The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.[3][4][5] Inhibition of ROCK has been demonstrated to be a critical step in enhancing cell survival and promoting the formation of 3D cellular structures.[6][7]
ROCK inhibitors, such as Y-27632, function by preventing the downstream signaling that leads to actomyosin contraction and the induction of apoptosis.[3][8] This makes them invaluable tools for the initial stages of 3D culture, particularly when working with dissociated single cells. Their application extends to modulating the physical properties of spheroids and influencing cellular differentiation and organization within the 3D context.[9][10]
Key Applications in 3D Cell Culture
-
Enhanced Cell Survival and Spheroid Formation: ROCK inhibitors significantly reduce cell death and improve the efficiency of spheroid and organoid formation from single-cell suspensions.[7] This is particularly critical for sensitive cell types, such as primary cells and stem cells.
-
Modulation of Physical Properties: Treatment with ROCK inhibitors can influence the size, stiffness, and overall morphology of 3D spheroids.[9][10] This allows for the tuning of the physical characteristics of the 3D model to better suit experimental needs.
-
Promotion of Cellular Differentiation: In certain contexts, ROCK inhibitors have been shown to influence the differentiation of stem cells within 3D cultures.[6] For example, Y-27632 has been observed to induce the differentiation of salivary gland stem cells into acinar-like cells in a Matrigel-based 3D culture system.[6]
-
Reversion of Malignant Phenotypes: In 3D models of cancer, ROCK inhibitors have been shown to revert malignant phenotypes, highlighting their potential as therapeutic agents.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of ROCK inhibitors on various parameters in 3D cell culture models as reported in the literature.
Table 1: Effect of ROCK Inhibitors on 3D Spheroid Physical Properties
| Cell Type | 3D Model | ROCK Inhibitor | Concentration | Effect on Size | Effect on Stiffness | Reference |
| Human Trabecular Meshwork (HTM) | Spheroid | Ripasudil | 10 µM | Inhibition of DEX-induced increase | Inhibition of DEX-induced increase | [9] |
| Human Trabecular Meshwork (HTM) | Spheroid | KD025 (ROCK2-i) | 10 µM | Down-sizing | Softening | [9] |
| 3T3-L1 | Organoid | Ripasudil, Y-27632 | 10 µM | Increased | Decreased | [10] |
Table 2: Effect of ROCK Inhibitors on Gene Expression in 3D Models
| Cell Type | 3D Model | ROCK Inhibitor | Treatment | Target Gene | Regulation | Reference |
| Human Trabecular Meshwork (HTM) | Spheroid | Ripasudil | TGF-β2 | COL1, αSMA | Further Up-regulation | [12] |
| Human Trabecular Meshwork (HTM) | Spheroid | KD025 (ROCK2-i) | TGF-β2 | COL1, COL6 | Down-regulation | [12] |
| 3T3-L1 | Organoid | Ripasudil, Y-27632 | Adipogenic differentiation | Pparγ, Cebpa, Leptin | Up-regulation | [10] |
| Salivary Gland Stem Cells | Spheroid | Y-27632 | Matrigel culture | AQP5 | Up-regulation | [6] |
Experimental Protocols
Protocol 1: General Protocol for Spheroid Formation using a ROCK Inhibitor
This protocol describes a general method for forming spheroids from a single-cell suspension using an ultra-low attachment plate and a ROCK inhibitor to enhance cell survival.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ROCK inhibitor (e.g., Y-27632, 10 mM stock in sterile water or PBS)
-
Trypsin or other cell dissociation reagent
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) plates (e.g., 96-well round bottom)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells of interest to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well for a 96-well plate, this needs to be optimized for each cell type).
-
Add the ROCK inhibitor to the cell suspension to a final concentration of 10 µM.
-
Gently mix the cell suspension.
-
Seed the cell suspension into the wells of the ULA plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should start to form within 24-72 hours.
-
After 48-72 hours, the medium can be carefully changed to remove the ROCK inhibitor if desired, as its primary role is in the initial survival and aggregation phase.
Protocol 2: Embedding Spheroids in Extracellular Matrix (ECM)
This protocol is for embedding pre-formed spheroids into an ECM gel (e.g., Matrigel) for more complex 3D culture and to study cell-matrix interactions.
Materials:
-
Pre-formed spheroids (from Protocol 1)
-
Complete cell culture medium
-
ECM gel (e.g., Matrigel), thawed on ice
-
Pre-chilled pipette tips and microcentrifuge tubes
-
Multi-well culture plate
Procedure:
-
Pre-coat the wells of a new culture plate with a thin layer of ECM gel and allow it to solidify at 37°C for 15-30 minutes.
-
Carefully collect the pre-formed spheroids from the ULA plate using a wide-bore pipette tip to avoid disruption.
-
Transfer the spheroids to a pre-chilled microcentrifuge tube.
-
Gently centrifuge at 100 x g for 2 minutes to pellet the spheroids.
-
Aspirate the supernatant, leaving the spheroids at the bottom.
-
Resuspend the spheroids in the required volume of ice-cold liquid ECM gel. Work quickly to prevent premature gelation.
-
Dispense the spheroid-ECM mixture into the center of the pre-coated wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.
-
Carefully add complete culture medium to each well.
-
Culture the embedded spheroids at 37°C and 5% CO2, changing the medium every 2-3 days.
Visualizations
Caption: ROCK Signaling Pathway and Inhibition.
References
- 1. 3D Cell Culture Applications • Non-contact Mechanobiology [cellsense-technologies.com]
- 2. 3D Cell Cultures: Evolution of an Ancient Tool for New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Diverse effects of pan-ROCK and ROCK2 inhibitors on 2 D and 3D cultured human trabecular meshwork (HTM) cells treated with TGFβ2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of ROCK Inhibitors
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies with Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The following sections detail the mechanism of action, provide standardized protocols for preclinical evaluation, and summarize key quantitative data from various studies.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular diseases, neurodegenerative disorders, and cancer.
ROCK inhibitors are a class of therapeutic agents designed to block the activity of ROCK, thereby modulating these cellular functions. Several ROCK inhibitors, such as fasudil, ripasudil, netarsudil, and the experimental compound Y-27632, have been investigated in preclinical and clinical studies for various indications.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The primary mechanism of ROCK inhibitors involves the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. This prevents the phosphorylation of downstream substrates, leading to a variety of cellular effects.
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway and the point of intervention for ROCK inhibitors.
General Protocol for In Vivo Studies of ROCK Inhibitors
This protocol provides a generalized framework for the in vivo evaluation of ROCK inhibitors. Specific parameters such as animal model, dosage, and outcome measures should be adapted based on the therapeutic area and research question.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vivo studies of ROCK inhibitors.
Materials and Reagents
-
Test Compound: ROCK inhibitor (e.g., Y-27632, Fasudil, Ripasudil, Netarsudil)
-
Vehicle Control: Appropriate solvent for the ROCK inhibitor (e.g., saline, PBS, specific formulation buffer)
-
Animals: Species and strain relevant to the disease model (e.g., C57BL/6 mice for neurodegeneration, Dutch Belted rabbits for glaucoma)
-
Anesthetics and Analgesics: As required by the experimental procedures and institutional guidelines.
-
Dosing Equipment: Syringes, gavage needles, micropipettes, etc.
-
Measurement Tools: Tonometers for intraocular pressure, calipers for tumor measurement, rotarods for motor function, etc.
Experimental Procedure
Step 1: Animal Model Selection and Acclimatization Select an appropriate animal model that recapitulates the key aspects of the human disease being studied. House the animals in a controlled environment and allow for an acclimatization period of at least one week before the start of the experiment.
Step 2: Baseline Measurements Before initiating treatment, perform baseline measurements of the primary endpoints to establish a starting point for each animal.
Step 3: Randomization and Grouping Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of the ROCK inhibitor). Ensure that the groups are balanced based on the baseline measurements.
Step 4: Drug Administration Administer the ROCK inhibitor and vehicle control according to the chosen route and schedule. Common administration routes for ROCK inhibitors include:
-
Oral (p.o.): Gavage or in drinking water.
-
Topical: Eye drops for ophthalmic indications.
-
Intravenous (i.v.): Bolus injection or continuous infusion.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Subcutaneous (s.c.): Injection under the skin.
Step 5: Efficacy and Safety Monitoring Monitor the animals regularly for changes in the primary efficacy endpoints and for any signs of toxicity. The frequency of monitoring will depend on the specific study design.
Step 6: Endpoint Analysis At the end of the study, euthanize the animals and collect tissues for endpoint analysis. This may include:
-
Histopathology: Microscopic examination of tissues.
-
Immunohistochemistry: Detection of specific proteins in tissues.
-
Western Blotting: Quantification of protein expression.
-
qRT-PCR: Measurement of gene expression.
Step 7: Data Analysis Analyze the collected data using appropriate statistical methods to determine the efficacy and safety of the ROCK inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies of ROCK inhibitors.
Table 1: In Vivo Efficacy of ROCK Inhibitors in Glaucoma Models
| ROCK Inhibitor | Animal Model | Administration Route | Dose | Primary Outcome | Result |
| Ripasudil (K-115) | Porcine | Ex vivo perfusion | - | Intraocular Pressure (IOP) | Reduction from 20.3 mmHg to 8.9 mmHg[1][2] |
| Ripasudil (K-115) | Rabbit | Topical (eye drops) | 0.4% | Morphological changes | Increased intercellular space in trabecular meshwork[3] |
| Netarsudil | Rabbit | Topical (eye drops) | 0.04% | Intraocular Pressure (IOP) | Sustained reduction for at least 24 hours[4] |
| Netarsudil | Monkey | Topical (eye drops) | 0.04% | Intraocular Pressure (IOP) | Sustained reduction for at least 24 hours[4] |
| Y-27632 | Mouse | Topical (eye drops) | 100 mM | Retinal Ganglion Cell (RGC) Survival | Increased RGC survival by approximately 6.3%[5] |
Table 2: In Vivo Efficacy of ROCK Inhibitors in Neurological and Cancer Models
| ROCK Inhibitor | Animal Model | Disease Model | Administration Route | Dose | Primary Outcome | Result |
| Y-27632 | Mouse (SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | Oral | 30 mg/kg | Motor function | Improved motor performance in male mice[6] |
| Fasudil | Mouse | Lung Metastasis (HT1080 cells) | Continuous infusion (mini-pump) | 50 mg/kg/day | Number of tumor nodules | Significant reduction in tumor nodules[7] |
| Fasudil | Rat | Peritoneal Carcinomatosis (MM1 cells) | Intravenous | 30 mg/kg/day | Number of tumor nodules | Significant reduction in peritoneal tumor nodules[7] |
| Fasudil | Pig | Retinal Detachment | Subretinal injection | 10 mM | Rod spherule retraction | Reduced retraction by 51.3%[8] |
| Y-27632 | Mouse | Kainic acid-induced seizures | Injection | - | Neuroprotection | Protected against neurodegeneration and neurite dystrophy[9][10] |
Toxicity and Safety Considerations
While ROCK inhibitors have shown therapeutic promise, it is crucial to evaluate their potential toxicity.
-
Systemic Administration: Systemic use of ROCK inhibitors can lead to side effects such as hypotension due to their vasodilatory effects.
-
Topical Administration: For ophthalmic use, the most common side effect is conjunctival hyperemia (redness of the eye).
-
Long-term Safety: The long-term safety of ROCK inhibitors, especially for chronic diseases, needs to be thoroughly investigated. Studies in knockout mice have shown that the complete absence of both ROCK isoforms can be embryonically lethal, highlighting the importance of these kinases in development.[11]
Conclusion
In vivo studies are essential for evaluating the therapeutic potential of ROCK inhibitors. This guide provides a comprehensive framework for designing and conducting such studies. By carefully selecting animal models, administration routes, and outcome measures, researchers can obtain valuable data on the efficacy and safety of these promising therapeutic agents.
References
- 1. synthical.com [synthical.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 0.4% ripasudil hydrochloride hydrate on morphological changes in rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rho-Kinase (ROCK) Inhibitor Y-27632 Protects Against Excitotoxicity-Induced Neuronal Death In Vivo and In Vitro | Semantic Scholar [semanticscholar.org]
- 10. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of ROCK Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for commonly studied Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this important class of therapeutic agents.
Introduction to ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] The Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurological conditions, and cancer, making ROCK inhibitors a promising class of therapeutic agents.[1][3] Several small molecule ROCK inhibitors, such as Fasudil, Y-27632, and GSK429286, have been extensively studied in preclinical animal models to evaluate their therapeutic potential.[4][5][6]
Signaling Pathway of ROCK
The activation of ROCK is initiated by the binding of extracellular ligands to G protein-coupled receptors (GPCRs), which in turn activates the small GTPase RhoA.[7] Activated RhoA (GTP-bound) then binds to and activates ROCK.[1] Activated ROCK phosphorylates various downstream substrates, including Myosin Light Chain (MLC) and the myosin binding subunit of MLC phosphatase (MYPT1), leading to increased actomyosin contractility.[8] ROCK inhibitors typically act by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets.[9]
Caption: The Rho/ROCK signaling pathway.
In Vivo Delivery Methods and Protocols
The choice of delivery method for ROCK inhibitors in animal models is critical and depends on the specific research question, the physicochemical properties of the inhibitor, and the target organ. The following sections detail common administration routes and provide generalized protocols.
Oral Gavage (p.o.)
Oral gavage is a common method for administering a precise dose of a compound directly into the stomach.[10][11]
Protocol for Oral Gavage in Mice and Rats:
-
Animal Restraint: Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique or wrapping in a towel may be necessary.[12][13]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end of the needle at the last rib.[10]
-
Compound Preparation: Dissolve the ROCK inhibitor in a suitable vehicle (e.g., sterile water, saline, or a specific buffer as described in the literature).
-
Administration: Gently insert the gavage needle into the esophagus and advance it to the pre-measured length. Administer the solution slowly to avoid regurgitation and aspiration.[14] The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[10][11]
-
Post-Administration Monitoring: Observe the animal for any signs of distress after administration.[10]
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common parenteral route of administration where the substance is injected into the peritoneal cavity.[12]
Protocol for Intraperitoneal Injection in Mice and Rats:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruff the neck and secure the tail, turning the animal to present the abdominal surface.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[12]
-
Compound Preparation: Dissolve the ROCK inhibitor in a sterile, isotonic vehicle.
-
Injection: Insert the needle at a 30-40 degree angle into the peritoneal cavity. Aspirate briefly to ensure a vessel or organ has not been punctured. Inject the solution.[12] Recommended needle sizes are 25-27 gauge for mice and 23-25 gauge for rats.[12]
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intravenous (i.v.) Injection
Intravenous injection allows for rapid and complete bioavailability of the compound.
Protocol for Intravenous Injection in Mice and Rats (Tail Vein):
-
Animal Warming: Warm the animal under a heat lamp to dilate the tail veins, making them more visible and accessible.
-
Animal Restraint: Place the animal in a suitable restraint device that exposes the tail.
-
Vein Identification: Identify one of the lateral tail veins.
-
Compound Preparation: Prepare a sterile solution of the ROCK inhibitor.
-
Injection: Insert a small gauge needle (e.g., 27-30 gauge) into the vein and inject the solution slowly.
-
Post-Injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic data for commonly used ROCK inhibitors in various animal models.
Table 1: In Vivo Dosages of Common ROCK Inhibitors
| Inhibitor | Animal Model | Route of Administration | Dosage | Reference |
| Fasudil | Rat | Intravenous (i.v.) | 3, 6, and 12 mg/kg | [15] |
| Rat | Intraperitoneal (i.p.) | 3 and 10 mg/kg | [16] | |
| Mouse | Intraperitoneal (i.p.) | 3 and 10 mg/kg | [17] | |
| Mouse (SOD1G93A) | Oral (p.o.) | 30 and 100 mg/kg/day | [4] | |
| Rat | Oral (p.o.) | 200 mg/kg/day | [18] | |
| Y-27632 | Mouse (SOD1G93A) | Oral (p.o.) | 2 and 30 mg/kg | [5] |
| Mouse | Intraperitoneal (i.p.) | Not specified | [19] | |
| Rat | Intrathecal Infusion | 2 mM and 20 mM | [20] | |
| Dog | Topical (eye drops) | 10 mM | [21] | |
| GSK429286 | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [6] |
| Guinea Pig | Oral (p.o.) | 1 and 10 mg/kg | [22][23] |
Table 2: Pharmacokinetic Parameters of Fasudil in Animal Models
| Animal Model | Route | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (min) | AUC (µg·min/mL) | Reference |
| Rat | i.v. | 3 | 3.30 ± 1.05 | 24.9 ± 4.5 | 52.54 ± 7.97 | [15] |
| Rat | i.v. | 6 | 5.10 ± 0.96 | 41.1 ± 27.5 | 102.87 ± 42.97 | [15] |
| Rat | i.v. | 12 | 18.82 ± 5.91 | 41.3 ± 21.1 | 325.79 ± 73.00 | [15] |
| Rat | p.o. | 2-6 | Dose-dependent | - | Dose-dependent | [24] |
| Dog | i.v. / p.o. | Not specified | - | - | No gender difference in absolute bioavailability | [24] |
Note: Pharmacokinetic data for Y-27632 and GSK429286 in animal models is less consistently reported in the public domain.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using ROCK inhibitors.
Caption: General experimental workflow for in vivo studies.
Conclusion
The successful in vivo application of ROCK inhibitors in animal models is fundamental for advancing our understanding of their therapeutic potential. Careful consideration of the inhibitor, animal model, and delivery method is paramount for obtaining reliable and reproducible data. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field.
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis-Symptomatic Treatment Potential after Disease Onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.fsu.edu [research.fsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-dependent beneficial and detrimental effects of ROCK inhibitor Y27632 on axonal sprouting and functional recovery after rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of ROCK Inhibitor Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Rho-associated kinase (ROCK) inhibitor stock solutions. As "ROCK-IN-5" does not correspond to a commercially available or standard nomenclature for a specific ROCK inhibitor, this document will focus on the widely used and well-characterized ROCK inhibitor, Y-27632 , as a representative example. The principles and protocols outlined here are generally applicable to other ROCK inhibitors, though specific details may vary.
Introduction to ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key downstream effectors of the small GTPase RhoA.[2] The Rho/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] Inhibition of the ROCK pathway has become an invaluable tool in cell culture, particularly for improving the survival of dissociated single cells, such as human pluripotent stem cells (hPSCs), and in various applications in regenerative medicine and drug development.[5][6]
Y-27632 is a cell-permeable, potent, and selective inhibitor of both ROCK1 and ROCK2.[1][7] It acts by competing with ATP for binding to the catalytic site of the kinases.[7][8]
Preparation of ROCK Inhibitor Stock Solution (Y-27632)
Proper preparation of a concentrated stock solution is critical for ensuring accurate and reproducible experimental results.
Materials
-
Y-27632 dihydrochloride powder (Molecular Weight: 320.3 g/mol )[1][7]
-
Sterile, nuclease-free water, Dulbecco's Phosphate-Buffered Saline (DPBS), or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
Stock Solution Preparation Protocol
-
Determine the Desired Stock Concentration: A common stock concentration for Y-27632 is 10 mM.
-
Calculate the Required Mass:
-
For a 10 mM stock solution in 1 mL of solvent:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 320.3 g/mol = 3.203 mg
-
-
-
Reconstitution:
-
Aseptically weigh the calculated amount of Y-27632 powder.
-
Add the desired volume of sterile water, DPBS, or DMSO. For example, to prepare a 10 mM stock solution from a 10 mg vial, add 3.12 mL of solvent.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water or DPBS, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a sterile container. This step is not necessary for DMSO-based stocks.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
Quantitative Data for Stock Solution Preparation
| Parameter | Y-27632 Dihydrochloride | Fasudil Dihydrochloride | Thiazovivin |
| Molecular Weight | 320.3 g/mol [1][7] | 364.3 g/mol [9] | 311.4 g/mol [10] |
| Common Solvents | Water, PBS (pH 7.2), DMSO[7] | PBS, DMSO[9] | DMSO[10][11] |
| Recommended Stock Conc. | 1 mM - 10 mM[12] | 5 mM[9] | 10 mM[11][13] |
| Solubility in DMSO | ≤ 90 mM[7] | ≤ 5.5 mM[9] | ≤ 100 mM[11][14] |
| Solubility in PBS (pH 7.2) | ≤ 30 mM[7] | ≤ 13 mM[9] | Low solubility in aqueous media[10] |
| Example Reconstitution | 1 mg in 312 µL of water for a 10 mM solution.[7] | 10 mg in 5.49 mL of PBS for a 5 mM solution.[9] | 1 mg in 321 µL of DMSO for a 10 mM solution.[10] |
Storage Conditions
Proper storage is essential to maintain the stability and activity of the ROCK inhibitor stock solution.
| Inhibitor | Form | Storage Temperature | Duration | Special Conditions |
| Y-27632 | Powder | -20°C[7] | Up to 12 months | Protect from light, store with a desiccant.[7] |
| Stock Soln. | -20°C or -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[7] | |
| Fasudil | Powder | -20°C[9] | As per supplier | Protect from light, store with a desiccant.[9] |
| Stock Soln. | -20°C or -80°C[15] | Up to 6 months[15] | Avoid repeated freeze-thaw cycles.[9] | |
| Thiazovivin | Powder | 4°C[11] | As per supplier | Protect from light.[11] |
| Stock Soln. | -20°C[11][13] | Up to 1 year[16] | Protect from light, avoid repeated freeze-thaw cycles.[13] |
Experimental Protocols
General Application: Improving Cell Survival After Dissociation
ROCK inhibitors are commonly used to enhance the survival of cells, particularly stem cells, after enzymatic dissociation to single cells, a process that can otherwise induce apoptosis (anoikis).[5]
Protocol:
-
Prepare your complete cell culture medium.
-
Thaw an aliquot of the ROCK inhibitor stock solution (e.g., 10 mM Y-27632).
-
Dilute the stock solution into the pre-warmed cell culture medium to the desired final working concentration. A typical working concentration for Y-27632 is 10 µM.[5][7]
-
For a 1:1000 dilution, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
-
Dissociate cells to a single-cell suspension using your standard protocol (e.g., with Accutase or TrypLE).
-
Resuspend the cell pellet in the medium containing the ROCK inhibitor.
-
Plate the cells at the desired density.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
It is generally recommended to remove the ROCK inhibitor after 24 hours by performing a medium change with fresh medium that does not contain the inhibitor.[5][17]
Application in Cryopreservation of Human Pluripotent Stem Cells (hPSCs)
The use of a ROCK inhibitor significantly improves the post-thaw survival and cloning efficiency of cryopreserved hPSCs.[6][18]
Protocol:
-
Pre-treatment (Optional but Recommended): One hour before harvesting, add ROCK inhibitor (e.g., 10 µM Y-27632) to the culture medium.
-
Harvesting: Dissociate the hPSCs to single cells.
-
Freezing:
-
Centrifuge the cell suspension and resuspend the pellet in a cryopreservation medium containing the ROCK inhibitor (e.g., 10 µM Y-27632).
-
Aliquot the cell suspension into cryovials.
-
Freeze the cells using a controlled-rate freezer or a standard freezing container at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cells to a tube containing pre-warmed culture medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh, pre-warmed medium containing the ROCK inhibitor and plate them on a suitable matrix.
-
Culture for 24 hours, then replace the medium with fresh medium without the ROCK inhibitor.[17]
-
Signaling Pathway and Experimental Workflow Diagrams
The Rho/ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular contractility. RhoA, a small GTPase, is activated by various upstream signals. In its active, GTP-bound state, RhoA binds to and activates ROCK. ROCK then phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, leading to stress fiber formation. By phosphorylating and inhibiting MYPT1, ROCK further enhances MLC phosphorylation. ROCK also activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor, thereby stabilizing actin filaments. ROCK inhibitors, such as Y-27632, block this cascade by inhibiting the kinase activity of ROCK.[19][20]
Caption: The Rho/ROCK signaling pathway and point of inhibition.
Experimental Workflow for Using a ROCK Inhibitor in Cell Culture
This workflow outlines the key steps for preparing and using a ROCK inhibitor stock solution in a typical cell culture application, such as passaging or thawing cells.
Caption: Workflow for preparing and using a ROCK inhibitor.
References
- 1. stemcell.com [stemcell.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. reprocell.com [reprocell.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. Thiazovivin | Rho-Kinases | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. forum.allencell.org [forum.allencell.org]
- 18. An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Assays to Measure ROCK Activity and Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction.[1][2][] The two main isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA.[4] The Rho/ROCK signaling pathway is implicated in a variety of diseases, making ROCK an attractive therapeutic target for conditions such as hypertension, cancer, and neurodegenerative disorders.[2][5][6] This document provides detailed application notes and protocols for assays designed to measure ROCK activity and the efficacy of its inhibitors.
The ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates several downstream substrates. A primary substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of Myosin Light Chain (MLC) phosphatase.[2][7] This results in an increase in phosphorylated MLC and subsequent actin-myosin contractility and stress fiber formation.[2] ROCK also regulates actin dynamics through the phosphorylation of LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[1][2]
Biochemical Assays for ROCK Activity
Biochemical assays utilize purified recombinant ROCK enzyme and a substrate to measure kinase activity directly, often in a high-throughput format. These assays are ideal for screening compound libraries and determining the direct inhibitory effect of molecules on ROCK.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Activity Assay
This method detects the phosphorylation of a ROCK substrate, commonly MYPT1, coated on a microplate.
Protocol:
-
Plate Preparation: Use a 96-well microtiter plate pre-coated with recombinant MYPT1 substrate.[7][8]
-
Reagent Preparation:
-
Prepare a 10X Kinase Reaction Buffer.
-
Dilute active ROCK2 enzyme to a working concentration (e.g., 2.5 ng) in kinase buffer.[9]
-
Prepare various concentrations of the test inhibitor in the kinase buffer.
-
-
Assay Procedure:
-
Add diluted active ROCK2 and the test inhibitor (or vehicle control) to the wells of the substrate plate.[8]
-
Initiate the kinase reaction by adding ATP solution to each well.[8]
-
Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[8]
-
Stop the reaction by emptying the wells.[8]
-
Wash the wells three times with 1X Wash Buffer.[8]
-
Add a diluted anti-phospho-MYPT1 (e.g., Thr696) antibody to each well and incubate for 1 hour at room temperature.[7]
-
Wash the wells three times.
-
Add a diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]
-
Wash the wells three times.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.[7]
-
Add a stop solution to terminate the color development.[10]
-
Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitor's potency.[7][11]
-
Cell-Based Assays for ROCK Inhibition
Cell-based assays measure ROCK activity within an intact cellular environment, providing valuable insights into a compound's permeability, stability, and efficacy at the cellular level.
In-Cell ELISA for MYPT1 Phosphorylation
This high-throughput method quantifies the phosphorylation of endogenous ROCK substrates, such as MYPT1 at residue T853, in cells grown in 96-well plates.[5]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Panc-1) into a 96-well culture dish and allow them to attach overnight.[12]
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ROCK inhibitor.
-
Treat the cells with the inhibitor or vehicle control for a defined period (e.g., 1 hour).[12]
-
-
Cell Lysis and ELISA:
-
After treatment, lyse the cells directly in the wells using a suitable lysis buffer (e.g., SDS-PAGE sample buffer).[12]
-
Transfer the lysates to an ELISA plate coated with a capture antibody for total MYPT1.
-
Incubate to allow the capture of MYPT1 protein.
-
Wash the wells.
-
Add a detection antibody that specifically recognizes phosphorylated MYPT1 (e.g., at T853).[5]
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Wash the wells.
-
Add a chromogenic substrate, followed by a stop solution.
-
Read the absorbance at 450 nm. The signal reduction correlates with the inhibitor's potency.
-
Data Presentation
The inhibitory activity of compounds is typically quantified by determining the IC50 value, which is the concentration of an inhibitor that reduces ROCK activity by 50%. This is achieved by fitting the dose-response data to a sigmoidal curve.[12]
Table 1: Inhibition of ROCK Activity by Known Inhibitors
| Inhibitor | Target(s) | Assay Type | Cell Line (if applicable) | Measured Effect | Reference |
| Y-27632 | ROCK1/ROCK2 | Cell-based (Immunoblot) | Panc-1 | Reduction in pMYPT1 (T853) | [12] |
| Fasudil (HA1077) | ROCK1/ROCK2 | Cell-based (Immunoblot) | Panc-1 | Reduction in pMYPT1 (T853) | [12] |
| H-1152 | ROCK1/ROCK2 | Cell-based (Immunoblot) | Panc-1 | Reduction in pMYPT1 (T853) | [12] |
| Belumosudil | ROCK2 | FDA Approved | Chronic graft-versus-host disease | Clinical efficacy | [13] |
Note: Specific IC50 values were not consistently available in the provided search results, but the references indicate that these compounds effectively inhibit ROCK activity in a dose-dependent manner.[12]
Summary
The assays described provide robust and quantitative methods for measuring ROCK kinase activity and evaluating inhibitors. Biochemical assays are excellent for primary screening and mechanistic studies, while cell-based assays are crucial for validating compound activity in a more physiologically relevant context. The choice of assay will depend on the specific research question and the stage of the drug discovery process.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 10. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]
- 11. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Enhancing Single-Cell Cloning Efficiency with ROCK-IN-5: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-cell cloning, the process of generating a cell line from a single progenitor cell, is a cornerstone of modern biological research and therapeutic development. However, the process of isolating and culturing individual cells, particularly sensitive cell types like human pluripotent stem cells (hPSCs), is often hampered by poor cell viability due to dissociation-induced apoptosis, also known as anoikis. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a pivotal role in this stress response. Inhibition of the ROCK pathway has emerged as a critical technique to enhance cell survival and significantly improve the efficiency of single-cell cloning.
This document provides detailed application notes and protocols for utilizing ROCK-IN-5, a next-generation ROCK inhibitor, to improve cell survival during single-cell cloning. For the purpose of this guide, "this compound" represents a state-of-the-art ROCK inhibitor formulation, with protocols and data drawn from studies on highly effective, commercially available ROCK inhibitors such as Chroman 1, often used in cocktails like CEPT.
The Role of ROCK Signaling in Apoptosis
The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular processes, including cell adhesion, migration, and proliferation.[1][2] However, upon dissociation of cells from the extracellular matrix, the ROCK pathway can become hyperactive, leading to increased actomyosin contractility, membrane blebbing, and ultimately, apoptosis.[3][4]
ROCK promotes apoptosis through several mechanisms:
-
Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates and activates MLC, leading to increased contraction of the actin-myosin cytoskeleton. This hyper-contractility is a key driver of the morphological changes observed in apoptotic cells, including membrane blebbing.[5]
-
Inhibition of MLC Phosphatase: ROCK also inhibits MLC phosphatase, further increasing the levels of phosphorylated MLC and sustained cellular contraction.[2]
-
Activation of Caspases: The ROCK pathway is interconnected with the caspase cascade, a central component of the apoptotic machinery. Caspase-3 can cleave and activate ROCK1, creating a positive feedback loop that amplifies the apoptotic signal.[1][5]
By inhibiting the ROCK pathway, compounds like this compound can effectively block these downstream events, thereby preventing dissociation-induced apoptosis and promoting cell survival.
Quantitative Data on ROCK Inhibitor Efficacy in Single-Cell Cloning
The use of ROCK inhibitors has been shown to dramatically increase the efficiency of single-cell cloning. The following tables summarize quantitative data from studies comparing the efficacy of different ROCK inhibitors.
Table 1: Comparison of Single-Cell Cloning Efficiency with Different ROCK Inhibitors
| Cell Type | ROCK Inhibitor | Concentration | Cloning Efficiency (%) | Fold Increase vs. Control | Reference |
| Human Pluripotent Stem Cells (hPSCs) | Y-27632 | 10 µM | ~10-20% | - | [6] |
| Human Pluripotent Stem Cells (hPSCs) | CEPT Cocktail | - | up to 80% | up to 6-fold vs. Y-27632 | [7][8] |
| Murine Prostate Stem/Progenitor Cells | Y-27632 | 10 µM | - | 8-fold | [9][10] |
| Human Embryonic Stem Cells (hESCs) | Y-27632 | 10 µM | 8-35% (post-FACS) | ~1.8-fold vs. no inhibitor | [11] |
Table 2: Potency of Different ROCK Inhibitors
| ROCK Inhibitor | Target | IC50 | Notes | Reference |
| Y-27632 | ROCK1 | 71 nM | Standard, widely used ROCK inhibitor. | [12] |
| ROCK2 | 46 nM | [12] | ||
| Chroman 1 | ROCK1 | 52 pM | A highly potent and selective ROCK inhibitor, a key component of the CEPT cocktail. | [12][13] |
| ROCK2 | 1 pM | [12][13] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided in Graphviz DOT language.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and safe single-cell cloning of human pluripotent stem cells by using the CEPT cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 12. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
Application Notes and Protocols: Enhancing Transfection Efficiency with ROCK-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection, the process of introducing nucleic acids into cells, is a cornerstone of modern biological research and a critical step in the development of gene therapies and other biotherapeutics. However, achieving high transfection efficiency without compromising cell viability remains a significant challenge, particularly with sensitive cell types and demanding methods like electroporation.[1][2] Many non-viral transfection techniques can induce cellular stress, leading to apoptosis and reduced experimental success.[1][2]
ROCK-IN-5 is a novel, optimized formulation based on the selective ROCK inhibitor Y-27632, designed to significantly enhance transfection efficiency by improving cell viability and cellular uptake of genetic material. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton, cell adhesion, and apoptosis.[3] Inhibition of this pathway has been shown to protect cells from dissociation- and stress-induced cell death, making it an invaluable tool for improving the outcomes of transfection experiments.[1][2][4]
This document provides detailed application notes and protocols for using this compound to boost your transfection success.
Mechanism of Action
The primary mechanism by which this compound enhances transfection efficiency is through the inhibition of the ROCK signaling pathway, which leads to two key cellular effects:
-
Inhibition of Apoptosis: Many transfection procedures, especially physical methods like electroporation, induce significant stress on cells, triggering the ROCK-mediated apoptotic pathways.[1][2] this compound blocks this signaling cascade, leading to a significant increase in cell survival post-transfection.[1][2][5] This ensures a larger population of viable cells that can take up and express the transfected genetic material.
-
Modulation of the Cytoskeleton and Endocytosis: The ROCK pathway is a central regulator of actin cytoskeleton dynamics.[3] By inhibiting ROCK, this compound induces changes in the cellular cortex, potentially increasing membrane fluidity and promoting the uptake of transfection complexes. Furthermore, there is evidence that ROCK signaling can negatively regulate endocytosis, a primary entry mechanism for many non-viral transfection reagents.[6][7] By inhibiting ROCK, this compound may facilitate the endocytic uptake of lipoplexes and other transfection nanoparticles, leading to more efficient delivery of the genetic payload to the cytoplasm.
Below is a diagram illustrating the ROCK signaling pathway and the points of intervention by this compound.
Caption: ROCK Signaling Pathway and this compound Mechanism.
Data Presentation
The use of this compound has been shown to significantly improve both cell viability and transfection efficiency across various cell types and transfection methods. The following tables summarize the quantitative improvements observed in key studies.
Table 1: Enhancement of Transfection Efficiency and Cell Viability in Human Umbilical Cord Mesenchymal Stromal Cells (hUCMSCs) using Nucleofection
| Treatment | Transfection Efficiency (24h post-transfection) | Cell Viability (24h post-transfection) |
| Control (No this compound) | ~5% | ~25% |
| This compound (10 µM) | ~23% (4.6-fold increase) [2] | ~82% (3.3-fold increase) [2] |
Table 2: Enhancement of Transfection Efficiency and Cell Viability in hUCMSCs (48h post-transfection)
| Treatment | Transfection Efficiency (48h post-transfection) | Cell Viability (48h post-transfection) |
| Control (No this compound) | ~4% | ~28% |
| This compound (10 µM) | ~19.2% (4.8-fold increase) [2] | ~89.6% (3.2-fold increase) [2] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to enhance transfection efficiency with two common transfection techniques: electroporation and lipid-based transfection.
Protocol 1: Enhancing Electroporation (Nucleofection) Efficiency
This protocol is optimized for sensitive cells such as human induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs).
Materials:
-
This compound (10 mM stock solution)
-
Complete cell culture medium
-
Cells to be transfected
-
Electroporation system and corresponding reagents (e.g., Nucleofector™)
-
Plasmid DNA or other genetic material
-
Phosphate-Buffered Saline (PBS)
-
Cell detachment solution (e.g., Accutase™)
Procedure:
-
Pre-treatment with this compound:
-
One hour before starting the transfection procedure, add this compound to the complete culture medium of your cells to a final concentration of 10 µM.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Cell Preparation for Electroporation:
-
Harvest the cells using your standard protocol. For adherent cells, wash with PBS and detach using a gentle cell detachment solution like Accutase™.
-
Resuspend the detached cells in complete culture medium containing 10 µM this compound.
-
Count the cells and centrifuge the required number of cells for one electroporation reaction (as per your electroporator's protocol) at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the electroporation solution provided by the manufacturer.
-
-
Electroporation:
-
Add your plasmid DNA to the cell suspension in the electroporation solution.
-
Transfer the mixture to the electroporation cuvette and apply the appropriate electroporation program.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed complete culture medium containing 10 µM this compound to the cuvette.
-
Gently transfer the cells to a new culture vessel containing pre-warmed complete culture medium with 10 µM this compound.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Medium Change:
-
After 24 hours, replace the medium with fresh, complete culture medium (without this compound) to remove any residual electroporation solution and the inhibitor.
-
-
Analysis:
-
Analyze your cells for gene expression and viability at 24, 48, or 72 hours post-transfection.
-
References
- 1. Improving viability and transfection efficiency with human umbilical cord wharton's jelly cells through use of a ROCK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Viability and Transfection Efficiency with Human Umbilical Cord Wharton's Jelly Cells Through Use of a ROCK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 6. Inhibition of RhoA pathway rescues the endocytosis defects in Oligophrenin1 mouse model of mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-kinase accelerates synaptic vesicle endocytosis by linking cyclic GMP-dependent protein kinase activity to phosphatidylinositol-4,5-bisphosphate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ROCK-IN-5 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving issues encountered during experiments with ROCK-IN-5, a hypothetical Rho-kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that may arise during your experiments with this compound.
Q1: I am not observing the expected inhibitory effect of this compound on my cells.
Possible Causes and Solutions:
-
Inhibitor Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).
-
Cell Line Specificity: The expression and activity levels of ROCK isoforms (ROCK1 and ROCK2) can vary between different cell lines. Confirm that your chosen cell line expresses ROCK and that the pathway is active.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. Poor solubility can lead to a lower effective concentration. Consider preparing a fresh stock solution and using a suitable solvent like DMSO, ensuring the final solvent concentration in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[1]
-
Experimental Controls: Verify that your positive and negative controls are behaving as expected. A lack of response in the positive control could indicate a problem with the assay itself.
Q2: I am observing high background signal in my kinase assay.
Possible Causes and Solutions:
-
Contaminated Reagents: Buffers, ATP solutions, or the kinase preparation itself may be contaminated. Use fresh, high-purity reagents and filter-sterilize your buffers.
-
Suboptimal Reagent Concentrations: The concentrations of ATP, substrate, or detection reagents may be too high. Titrate each component to find the optimal concentration that provides a good signal-to-noise ratio.
-
Prolonged Incubation Times: Extended incubation times for the kinase reaction or signal detection can lead to non-enzymatic signal generation. Perform a time-course experiment to determine the linear range for your assay.
-
Assay Plate Issues: Some microplates can exhibit autofluorescence or autoluminescence. Test different plate types to find one with low background signal for your assay.
Q3: My experimental results are inconsistent and not reproducible.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations and affect cell growth.[2] To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier.[2]
-
Cell Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers.[2] Use cells within a defined, low passage number range and maintain a consistent cell banking system.[2]
-
Pipetting Errors: Ensure your pipettes are regularly calibrated and use proper pipetting techniques to minimize variability.
Q4: I am observing unexpected off-target effects.
Possible Causes and Solutions:
-
Inhibitor Specificity: While this compound is designed to be a specific ROCK inhibitor, cross-reactivity with other kinases can occur, especially at higher concentrations. It is crucial to be aware of the selectivity profile of your inhibitor.
-
Cellular Context: The apparent specificity of an inhibitor can be cell-type dependent. A kinase that is a minor target in one cell line might be more prominent in another.
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized ROCK inhibitors against the two isoforms, ROCK1 and ROCK2. This data can be used as a reference for expected potency.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| Y-27632 | 140 | 300 | [3] |
| Fasudil | 330 | - | [4] |
| GSK269962A | 1.6 | 4 | [3][5] |
| RKI-1447 | 14.5 | 6.2 | [3][6] |
| Ripasudil | 51 | 19 | [3][4] |
| Belumosudil (KD025) | 24,000 | 105 | [4] |
| Azaindole 1 | 0.6 | 1.1 | [3][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated MYPT1
Myosin phosphatase target subunit 1 (MYPT1) is a direct substrate of ROCK. Inhibition of ROCK leads to a decrease in the phosphorylation of MYPT1 at Threonine 696 (Thr696).
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (Thr696) overnight at 4°C.[1][8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection:
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The intensity of the color is proportional to the number of viable cells.
-
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway, illustrating the mechanism of this compound inhibition.
Experimental Workflow: Western Blot for p-MYPT1
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ROCK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Optimizing ROCK Inhibitor Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of ROCK inhibitors, specifically Y-27632 and Fasudil, for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Y-27632 and Fasudil?
A1: For most cell types, a starting concentration of 10 µM for both Y-27632 and Fasudil is recommended. This concentration has been shown to be effective for a wide range of cells, including human pluripotent stem cells (hPSCs), human embryonic stem cells (hESCs), and induced pluripotent stem cells (iPSCs), without causing significant cytotoxicity.[1][2] However, the optimal concentration can vary depending on the specific cell type and experimental conditions.
Q2: How long should I expose my cells to ROCK inhibitors?
A2: The duration of exposure depends on the application. For improving cell survival after thawing or single-cell passaging, a 24-hour treatment is common. For some applications, such as organoid formation, treatment for the first 2-3 days post-thaw or post-passaging is recommended. Continuous long-term exposure is generally not advised as it can lead to altered cell morphology and potentially impact differentiation.
Q3: Can ROCK inhibitors affect cell differentiation?
A3: Yes, prolonged exposure to ROCK inhibitors can influence cell fate and differentiation. It is crucial to remove the inhibitor from the culture medium once the cells have attached and started to proliferate, unless the experimental design specifically requires its continued presence.
Q4: Are Y-27632 and Fasudil interchangeable?
A4: While both are potent ROCK inhibitors, their specific activities and off-target effects may differ. For many applications in human pluripotent stem cell research, Fasudil has been shown to be as effective as Y-27632. However, it is always best to optimize the concentration for each inhibitor and cell type individually.
Q5: How should I prepare and store ROCK inhibitor stock solutions?
A5: It is recommended to prepare a 10 mM stock solution in sterile water or DMSO.[3] This stock solution should be aliquoted into working volumes and stored at -20°C to avoid repeated freeze-thaw cycles. Thawed aliquots can typically be stored at 2-8°C for up to two weeks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor cell viability after treatment | Concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration (e.g., 1-5 µM) and titrate upwards. |
| Cell type is particularly sensitive to ROCK inhibition. | Reduce the duration of exposure to the ROCK inhibitor. For example, instead of 24 hours, try a 4-6 hour treatment. | |
| Altered cell morphology or attachment | Prolonged exposure to the ROCK inhibitor. | Remove the ROCK inhibitor from the culture medium as soon as the cells have attached and started to proliferate (typically within 24 hours). |
| Sub-optimal inhibitor concentration. | Re-optimize the concentration. In some cases, a lower concentration may be sufficient to improve survival without significantly altering morphology. | |
| Inhibited or altered differentiation | Continued presence of the ROCK inhibitor during differentiation. | Ensure the ROCK inhibitor is completely washed out from the culture before inducing differentiation. |
| Off-target effects of the inhibitor. | Consider trying a different ROCK inhibitor (e.g., switch from Y-27632 to Fasudil or vice versa) to see if the effect is specific to the compound. | |
| Inconsistent experimental results | Degradation of the ROCK inhibitor stock solution. | Prepare fresh aliquots of the ROCK inhibitor from a new powder stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments, as this can influence the effective concentration of the inhibitor. |
Quantitative Data Summary
Recommended Concentrations of Y-27632 for Different Cell Types
| Cell Type | Recommended Concentration (µM) | Key Findings |
| Human Pluripotent Stem Cells (hPSCs/hESCs/iPSCs) | 10 | Optimal for maximizing colony number and improving survival after cryopreservation and passaging.[2] |
| Corneal Endothelial Cells | 10 - 100 | 10µM was found to be the optimal concentration for human corneal endothelial cells.[4][5] 100 µM facilitated proliferation in porcine corneal endothelial cells.[6][7] |
| Retinal Pigment Epithelial Cells | 30 | Significantly promoted cell proliferation and decreased apoptosis.[8] |
| Limbal Epithelial Cells | 20 | Increased cloning efficiency by 6-fold.[9] |
| Fibroblasts (Human Tenon) | 5 - 100 | Significantly suppressed collagen gel contraction in a dose-dependent manner.[10] |
| Fibroblasts (Graves' Ophthalmopathy Orbital) | 1 - 30 | Inhibited TGF-β-induced α-SMA expression.[11] |
| Fibroblasts (Human Dermal) | 10 | Short-term treatment increased proliferation, while prolonged treatment inhibited growth.[12] |
| Neurons (PC-12) | 1 - 100 | Promoted neurite outgrowth in a dose-dependent manner, with peak effect between 25 and 100 µM.[13][14] |
| Neurons (Dopaminergic) | 10 | Provided a neuroprotective effect.[15] |
| Neural Stem Cells | ~3.1 (2 µg/mL) | Dose-dependently promoted neurite outgrowth.[16] |
| Periodontal Ligament Stem Cells | 10 - 20 | Significantly promoted proliferation.[17] |
| Epidermal Stem-like Cells | 10 | Maintained cells in culture.[18] |
Recommended Concentrations of Fasudil for Different Cell Types
| Cell Type | Recommended Concentration (µM) | Key Findings |
| Human Pluripotent Stem Cells (hPSCs) | 10 | As effective as Y-27632 in promoting growth. |
| Vascular Endothelial Cells | 5 | Optimal concentration for improving defective tube formation.[19] |
| Endothelial Progenitor Cells | up to 10 | Increased cell numbers in culture in a dose-dependent manner.[20][21] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.001 - 0.01 | Suppressed AGE-induced monocyte-endothelial adhesion.[22] |
| Fibroblasts (Human Urethral Scar) | 12.5 - 50 | Inhibited fibroblast proliferation in a dose- and time-dependent manner.[23] |
| Fibroblasts | 10 | Reduced ionizing radiation-induced DNA double-strand breaks.[24] |
| Fibroblasts, Trabecular Meshwork, and Schlemm's Canal Cells | 25 | Reduced contractility of cells embedded in collagen gels.[25] |
| Neurons (Dopaminergic) | 20 | Conferred a neuroprotective effect and maintained a higher number of neurons.[15] |
| Rod Photoreceptor Synapses | 10,000 (intravitreal) | Reduced axon retraction after retinal detachment.[26] |
Experimental Protocols
Protocol 1: Determining Optimal ROCK Inhibitor Concentration using a Dose-Response Assay
This protocol outlines a method to determine the effective concentration range of a ROCK inhibitor for promoting cell survival and proliferation.
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of the ROCK inhibitor (e.g., Y-27632 or Fasudil) in the appropriate cell culture medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO or water, as the highest inhibitor concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the ROCK inhibitor.
-
Incubation: Incubate the cells for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT, MTS, or CCK-8 assay.[8]
-
Data Analysis: Plot the cell viability/proliferation against the inhibitor concentration to determine the optimal concentration that promotes the desired effect without inducing cytotoxicity.
Protocol 2: Assessing Cytotoxicity of ROCK Inhibitors
This protocol is designed to identify the concentration at which a ROCK inhibitor becomes toxic to the cells.
-
Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.
-
Inhibitor Preparation: Prepare a wider range of ROCK inhibitor concentrations, extending into higher concentrations (e.g., up to 200 µM or higher) to identify a cytotoxic threshold.
-
Treatment and Incubation: Treat the cells with the inhibitor dilutions and incubate for the desired duration.
-
Cytotoxicity Assay: Use a cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay or a live/dead cell staining kit, to measure cell death.
-
Data Analysis: Plot the percentage of cell death against the inhibitor concentration to determine the IC50 (the concentration at which 50% of the cells are killed) and the maximum non-toxic concentration.
Protocol 3: ROCK Activity Assay
This protocol provides a general workflow for measuring ROCK activity in cell lysates, which can be useful for confirming the inhibitory effect of the compounds.
-
Sample Preparation: Prepare cell lysates from treated and untreated cells according to the manufacturer's instructions of the ROCK activity assay kit.
-
Kinase Reaction: Add the cell lysate to a microplate pre-coated with a ROCK substrate (e.g., MYPT1). Initiate the kinase reaction by adding ATP.[27]
-
Detection: After incubation, detect the phosphorylated substrate using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[28][29]
-
Signal Measurement: Add a chromogenic substrate and measure the absorbance using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.[27][28]
Visualizations
Caption: The ROCK signaling pathway and points of inhibition by Y-27632 and Fasudil.
Caption: Workflow for determining the optimal ROCK inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. ekjo.org [ekjo.org]
- 5. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-27632, a ROCK Inhibitor, Promoted Limbal Epithelial Cell Proliferation and Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y‐27632, a Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged treatment with Y-27632 promotes the senescence of primary human dermal fibroblasts by increasing the expression of IGFBP-5 and transforming them into a CAF-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of rho kinase enhances survival of dopaminergic neurons and attenuates axonal loss in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fasudil alleviates the vascular endothelial dysfunction and several phenotypes of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Rho kinase inhibitor fasudil augments the number of functional endothelial progenitor cells in ex vivo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Rho/Rho-associated protein kinase inhibitor fasudil in the protection of endothelial cells against advanced glycation end products through the nuclear factor κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screen identifies fasudil as a radioprotector on human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. content.abcam.com [content.abcam.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
common issues with ROCK-IN-5 stability and solubility
Welcome to the technical support center for ROCK-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are stability and solubility important?
This compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As with many kinase inhibitors, this compound's chemical structure, which is likely heterocyclic, can present challenges in terms of its stability and solubility in aqueous solutions.[1][2][3] Ensuring the stability and complete solubilization of this compound is critical for obtaining accurate and reproducible results in any experiment, as undissolved or degraded compound can lead to incorrect interpretations of its biological effects.
Q2: What are the common signs of this compound instability?
Instability of this compound can manifest as a loss of potency over time, changes in the color or clarity of the solution, or the appearance of precipitates. Degradation can be accelerated by factors such as improper storage temperature, exposure to light, or incompatible buffer components.[4]
Q3: I'm seeing precipitate in my this compound solution. What could be the cause?
Precipitation can be due to either poor solubility or compound instability. If the precipitate appears immediately after preparing the solution, it is likely a solubility issue. If it appears over time, it may be due to the degradation of this compound into less soluble byproducts or the compound coming out of solution as it reaches its thermodynamic equilibrium.
Q4: How should I store my stock solution of this compound?
For long-term storage, it is recommended to store this compound stock solutions in a suitable organic solvent, such as DMSO, at -20°C or -80°C.[5] For working solutions, it is best to prepare them fresh for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Visible particles or cloudiness in the solution after adding this compound.
-
Inconsistent results between experiments.
-
Lower than expected potency in biological assays.
Possible Causes:
-
This compound, like many kinase inhibitors, has low intrinsic aqueous solubility.[1][2][6]
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for this compound solubility.
Solutions:
| Solution | Description | Considerations |
| Use of a Co-solvent | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. | The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. |
| pH Adjustment | The solubility of compounds with ionizable groups is pH-dependent. Determine the pKa of this compound and adjust the buffer pH accordingly.[7] | Ensure the chosen pH is compatible with your experimental system. |
| Use of Solubilizing Agents | Incorporate excipients such as cyclodextrins or surfactants into the formulation to enhance solubility.[8] | The excipient must be non-toxic and not interfere with the assay. |
| Sonication | Gentle sonication can help to break up small particles and aid in dissolution. | Be cautious as excessive sonication can generate heat and potentially degrade the compound. |
Issue 2: Instability of this compound in Solution
Symptoms:
-
Loss of biological activity of the compound over time.
-
Changes in the appearance of the solution (e.g., color change) upon storage.
-
Appearance of new peaks in HPLC analysis of the solution.
Possible Causes:
-
Hydrolysis of labile functional groups in the this compound molecule.
-
Oxidation of electron-rich moieties.
-
Photodegradation upon exposure to light.[4]
Solutions:
| Solution | Description | Considerations |
| Prepare Fresh Solutions | Prepare working solutions of this compound immediately before each experiment from a frozen stock. | This is the most reliable way to ensure the integrity of the compound. |
| Optimize Buffer Conditions | Test the stability of this compound in different buffers and at various pH values to identify the most stable conditions. | Use buffers with low reactivity. |
| Protect from Light | Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4] | This is especially important for compounds with photosensitive groups. |
| Use of Antioxidants | If oxidation is suspected, the addition of a small amount of an antioxidant may help to stabilize the compound. | The antioxidant must be compatible with the experimental system. |
Experimental Protocols
Protocol 1: Determination of Kinetic and Thermodynamic Solubility
Objective: To determine the kinetic and thermodynamic solubility of this compound in a given buffer.[9]
Methodology:
-
Kinetic Solubility:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the stock solution to 98 µL of the test buffer in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[10]
-
-
Thermodynamic Solubility (Shake-Flask Method): [11]
-
Add an excess amount of solid this compound to a known volume of the test buffer in a glass vial.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV. This concentration is the thermodynamic solubility.
-
Protocol 2: Assessment of this compound Stability
Objective: To evaluate the stability of this compound in a specific buffer over time.[12]
Methodology:
-
Prepare a solution of this compound in the test buffer at a known concentration.
-
Divide the solution into several aliquots in separate, sealed vials.
-
Store the vials under different conditions (e.g., 4°C, room temperature, 40°C) and protect from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze the concentration of this compound using a stability-indicating HPLC method.
-
The stability is determined by the percentage of this compound remaining compared to the initial concentration.
Data Presentation
Table 1: Solubility of a Representative ROCK Inhibitor (Hypothetical Data)
| Buffer System | pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | 5 | 1 |
| Citrate Buffer | 5.0 | 25 | 10 |
| Tris Buffer | 8.0 | 2 | 0.5 |
Table 2: Stability of a Representative ROCK Inhibitor in PBS at pH 7.4 (Hypothetical Data)
| Storage Condition | Time (hours) | % Remaining |
| 4°C | 24 | 98 |
| Room Temperature (25°C) | 24 | 85 |
| 40°C | 24 | 60 |
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for assessing the solubility and stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Minimizing Off-Target Effects of ROCK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are ROCK inhibitors and what are their primary functions?
ROCK inhibitors are compounds that target and inhibit the activity of Rho-associated kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, contraction, and proliferation.[1][2][3][4] In research, they are widely used in stem cell culture to enhance cell survival, particularly after dissociation or cryopreservation.[5][6]
Q2: What are "off-target" effects in the context of ROCK inhibitors?
Off-target effects occur when a ROCK inhibitor binds to and modulates the activity of molecules other than its intended ROCK1 and ROCK2 targets.[7][8][9] This can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity.[10]
Q3: Why is it crucial to minimize off-target effects?
Minimizing off-target effects is essential for:
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Data Integrity: Ensuring that the observed phenotypic changes are a direct result of on-target ROCK inhibition.[10]
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Reproducibility: Obtaining consistent and reliable experimental outcomes.
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Clinical Relevance: In drug development, minimizing off-target effects is critical for reducing the risk of adverse side effects in patients.[11]
Q4: What are the common off-target kinases for widely used ROCK inhibitors?
Many first-generation ROCK inhibitors, such as Y-27632 and Fasudil, can exhibit cross-reactivity with other kinases, particularly those with similar ATP-binding pockets. For example, some ROCK inhibitors have been shown to have an effect on Protein Kinase A (PKA) and other related kinases.[3][12] More recent and selective inhibitors aim to reduce this cross-reactivity.
Troubleshooting Guide
Problem 1: I'm observing unexpected or inconsistent cellular phenotypes after treating with a ROCK inhibitor.
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Possible Cause: The observed effects may be due to off-target activities of the inhibitor.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of the inhibitor required to achieve the desired on-target effect. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.[10]
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Use a Structurally Different Inhibitor: Treat cells with a different, structurally unrelated ROCK inhibitor.[10] If the same phenotype is observed, it is more likely to be an on-target effect.
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Rescue Experiment: If possible, perform a rescue experiment by introducing a mutated version of the ROCK protein that is resistant to the inhibitor. Reversal of the phenotype would strongly support an on-target mechanism.[10]
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Consider a More Selective Inhibitor: If off-target effects are suspected, switch to a more selective ROCK inhibitor.
-
Problem 2: I'm seeing significant cell toxicity or death at concentrations that should be effective.
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Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes.[10]
-
Troubleshooting Steps:
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Lower the Concentration: As a first step, reduce the inhibitor concentration to the lowest effective dose.
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Limit Exposure Time: For applications like improving cell survival during passaging, limit the exposure to the ROCK inhibitor to the initial 12-24 hours.[13]
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Off-Target Profiling: If the problem persists, consider having the compound screened against a broad panel of kinases to identify potential off-target liabilities.[10] This can help in selecting a more suitable inhibitor.
-
Data Presentation: Comparison of ROCK Inhibitors
The selection of a ROCK inhibitor should be guided by its potency and selectivity. The table below provides a template for comparing key quantitative metrics of different inhibitors.
| Inhibitor | Target(s) | IC50 (nM) vs ROCK1 | IC50 (nM) vs ROCK2 | Selectivity (ROCK1 vs ROCK2) | Key Off-Targets (Example) |
| Y-27632 | ROCK1/ROCK2 | ~140 | ~220 | ~1.6-fold for ROCK1 | PKA, PKC |
| Fasudil | ROCK1/ROCK2 | ~1900 | ~630 | ~3-fold for ROCK2 | PKA |
| Thiazovivin | ROCK1/ROCK2 | ~500 | ~400 | ~1.25-fold for ROCK2 | - |
| Chroman 1 | ROCK | High Potency | High Potency | High Selectivity | Minimal |
| KD025 | ROCK2 | >10,000 | ~60 | >160-fold for ROCK2 | Minimal vs ROCK1 |
Note: IC50 values can vary depending on the assay conditions. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a ROCK Inhibitor
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Cell Seeding: Plate cells at a consistent density in a multi-well plate.
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Serial Dilution: Prepare a series of dilutions of the ROCK inhibitor in the appropriate cell culture medium. A common starting range for many ROCK inhibitors is 1 µM to 20 µM.
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Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the cells for a predetermined period relevant to the expected biological effect (e.g., 24 hours for cell survival assays).
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Endpoint Analysis: Assess the on-target effect using a relevant assay. For example, for cell survival, a viability assay (e.g., MTT or CellTiter-Glo) can be used. For cytoskeletal effects, immunofluorescence staining for F-actin can be performed.
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Data Analysis: Plot the response as a function of the inhibitor concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration for experiments will typically be at or slightly above the EC50.
Protocol 2: Validating On-Target Effects using a Secondary Inhibitor
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Inhibitor Selection: Choose a second ROCK inhibitor that is structurally distinct from the primary inhibitor.
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Dose Optimization: If the optimal concentration of the secondary inhibitor is not known, perform a dose-response experiment as described in Protocol 1.
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Comparative Treatment: Treat cells in parallel with the primary inhibitor, the secondary inhibitor (at their respective optimal concentrations), and a vehicle control.
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Phenotypic Analysis: Observe and quantify the cellular phenotype of interest for all treatment groups.
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Interpretation: If both inhibitors produce a similar phenotype, it strongly suggests that the effect is due to on-target ROCK inhibition.
Visualizations
Signaling Pathway Diagram
Caption: The ROCK signaling pathway, illustrating upstream activation and downstream effects on the actin cytoskeleton.
Experimental Workflow Diagram
Caption: A logical workflow for minimizing and validating the on-target effects of ROCK inhibitors in cellular experiments.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological role of ROCKs in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Facebook [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. The structure of dimeric ROCK I reveals the mechanism for ligand selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ROCK Inhibitor Efficacy in Long-Term Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on improving the efficacy of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in long-term cell culture.
A Note on "ROCK-IN-5"
Initial searches for a specific ROCK inhibitor named "this compound" did not yield specific information. The guidance provided here is based on the well-characterized and widely used ROCK inhibitor, Y-27632, and is intended to be a general resource for researchers using ROCK inhibitors in long-term culture. The principles and troubleshooting strategies are likely applicable to other ATP-competitive ROCK inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term culture of cells with a ROCK inhibitor.
| Problem | Possible Cause | Suggested Solution |
| Decreased Efficacy Over Time | 1. Inhibitor Instability: The ROCK inhibitor may degrade in culture medium over extended periods. 2. Cellular Adaptation: Cells may develop mechanisms to counteract the effects of the inhibitor. 3. Suboptimal Concentration: The initial concentration may not be sufficient for sustained inhibition in a growing cell population. | 1. Replenish Inhibitor: Change the culture medium and re-add the ROCK inhibitor at every passage or every 2-3 days for continuous cultures. 2. Pulsed Treatment: Consider a pulsed treatment regimen (e.g., treat for 24-48 hours after passaging, then remove) to minimize cellular adaptation. 3. Re-optimize Concentration: Perform a dose-response experiment to determine the minimal effective concentration for your specific cell type and culture conditions. An optimal dose for maximizing human embryonic stem cell (hESC) colonies was found to be 10 μM for Y-27632.[1] |
| Increased Cell Death or Cytotoxicity | 1. Inhibitor Concentration Too High: While generally well-tolerated, high concentrations of ROCK inhibitors can be cytotoxic to some cell types. 2. Off-Target Effects: At high concentrations, the inhibitor may affect other kinases. 3. Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to ROCK inhibition. | 1. Titrate Concentration: Perform a toxicity assay (e.g., LDH or Annexin V staining) to determine the optimal, non-toxic concentration for your cells. For some cell types, concentrations as high as 50 μM of Y-27632 have been used without a reduction in cell viability.[2] 2. Use a More Specific Inhibitor: If off-target effects are suspected, consider using a different, more specific ROCK inhibitor. 3. Reduce Exposure Time: Limit the duration of exposure to the ROCK inhibitor, for example, by only treating for the first 24 hours after cell passaging.[3] |
| Altered Cell Morphology or Phenotype | 1. Disruption of Cytoskeleton: ROCK plays a crucial role in maintaining cell shape and adhesion through its effects on the actin cytoskeleton.[4][5] 2. Induction of Differentiation: In some cell types, prolonged ROCK inhibition can influence differentiation pathways.[6] 3. Selection of a Subpopulation: Long-term culture under selection pressure may favor the growth of a subpopulation with an altered phenotype. | 1. Monitor Morphology: Regularly observe cell morphology using microscopy. A temporary change in morphology upon initial treatment is often expected. 2. Characterize Phenotype: Periodically assess key phenotypic markers (e.g., surface markers, gene expression) to ensure the desired cell identity is maintained. 3. Intermittent Treatment: Consider intermittent treatment schedules to allow for periods of normal cytoskeletal tension. |
| Variability in Experimental Results | 1. Inconsistent Inhibitor Activity: Improper storage or handling of the ROCK inhibitor can lead to loss of activity. 2. Inconsistent Cell Culture Practices: Variations in seeding density, passaging technique, or media changes can affect results. 3. Lot-to-Lot Variability of Inhibitor: Different batches of the inhibitor may have slight variations in purity or activity. | 1. Proper Storage: Store the ROCK inhibitor according to the manufacturer's instructions, typically as aliquots at -20°C or -80°C. 2. Standardize Protocols: Maintain consistent and well-documented cell culture protocols. 3. Validate New Lots: When starting with a new lot of inhibitor, it is advisable to perform a quick dose-response validation. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of ROCK inhibitors?
ROCK inhibitors are typically ATP-competitive inhibitors that target the kinase activity of ROCK1 and ROCK2.[7] By inhibiting ROCK, these compounds prevent the phosphorylation of downstream targets, leading to a reduction in actin-myosin contractility and stress fiber formation.[8][9] This ultimately influences cell adhesion, motility, and survival.
2. Why is a ROCK inhibitor used in long-term cell culture?
ROCK inhibitors are often used in long-term culture, particularly for stem cells and other sensitive cell types, to:
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Improve survival after single-cell dissociation (passaging): Inhibition of ROCK reduces apoptosis (anoikis) that occurs when cells lose their cell-cell and cell-matrix connections.[10]
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Enhance cell proliferation: By reducing cytoskeletal tension, ROCK inhibitors can promote cell division.[7][11]
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Maintain pluripotency in stem cells: ROCK inhibition can help to maintain the undifferentiated state of pluripotent stem cells in culture.[10]
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Facilitate recovery from cryopreservation: Treatment with a ROCK inhibitor can significantly improve the recovery and growth of cells after thawing.[1][10]
3. How do I determine the optimal concentration of a ROCK inhibitor for my specific cell line?
The optimal concentration can vary between cell types. A standard starting concentration for Y-27632 is 10 μM.[1][2][10] To determine the ideal concentration for your experiments, it is recommended to perform a dose-response curve, assessing key parameters such as:
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Cell Viability: Using assays like MTT, Trypan Blue exclusion, or Annexin V staining.
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Cell Proliferation: Measuring population doubling time or using a BrdU incorporation assay.
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Desired Phenotype: Assessing relevant markers for your cell type.
4. Can long-term use of a ROCK inhibitor have negative consequences?
While generally beneficial, long-term continuous exposure to a ROCK inhibitor can sometimes lead to:
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Altered cell morphology and adhesion.
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Induction of differentiation in some cell types. [6]
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Negative effects on proliferation and survival in some cases. [6]
It is crucial to monitor your cells closely and consider intermittent or short-term treatment strategies if negative effects are observed.
5. Should I use a ROCK inhibitor continuously or intermittently?
The choice between continuous and intermittent treatment depends on the specific application and cell type.
-
Continuous treatment may be beneficial for extending the lifespan of certain primary cells or maintaining high proliferation rates.[7][12]
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Intermittent (or short-term) treatment, such as for 24 hours after passaging, is often sufficient to improve cell survival without the potential long-term side effects.[3][10]
Experimental Protocols
1. Protocol for Determining Optimal ROCK Inhibitor Concentration
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Cell Seeding: Plate your cells in a 96-well plate at a density that allows for several population doublings over the course of the experiment.
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Inhibitor Preparation: Prepare a serial dilution of the ROCK inhibitor in your complete culture medium. A typical range to test for Y-27632 would be 0.5 μM to 50 μM. Include a vehicle-only control.
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Treatment: Replace the medium in the wells with the medium containing the different concentrations of the ROCK inhibitor.
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Incubation: Culture the cells for a period relevant to your long-term experiments (e.g., 3-5 days), changing the medium with fresh inhibitor as needed.
-
Assessment of Cell Viability and Proliferation:
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MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine the number of viable cells.[7]
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Cell Counting: Alternatively, trypsinize and count the cells from parallel plates for each concentration.
-
-
Data Analysis: Plot cell viability/proliferation against the inhibitor concentration to determine the optimal dose that provides the desired effect without significant cytotoxicity.
2. Protocol for Assessing Apoptosis using Annexin V Staining
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Cell Culture and Treatment: Culture your cells with and without the ROCK inhibitor for the desired duration.
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Cell Harvesting: Collect the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Annexin V-positive, PI-negative cells are in early apoptosis.
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Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
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Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups. Y-27632 has been shown to significantly reduce both early and late apoptosis in dissociated salivary gland stem cells.[13]
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of ROCK inhibitors.
Troubleshooting Workflow for Decreased Efficacy
Caption: A logical workflow for troubleshooting decreased ROCK inhibitor efficacy.
References
- 1. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forum.allencell.org [forum.allencell.org]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells [mdpi.com]
dealing with ROCK-IN-5 cytotoxicity at high concentrations
Welcome to the technical support center for ROCK-IN-5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and manage potential cytotoxicity associated with high concentrations of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton.[1] By inhibiting ROCK, this compound is expected to decrease the phosphorylation of downstream targets like Myosin Light Chain (MLC) and cofilin, leading to actin depolymerization and a reduction in stress fiber formation.[2] This mechanism is often exploited to improve cell survival during single-cell plating or cryopreservation.[3][4]
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound is highly dependent on the cell line, cell density, and duration of exposure. While effective concentrations for promoting cell survival are often in the low micromolar range (e.g., 5-10 µM), cytotoxicity can be observed at higher concentrations. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.
Q3: What are the common signs of cytotoxicity with this compound?
A3: Common signs of cytotoxicity include:
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A significant reduction in cell viability and proliferation.
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Visible changes in cell morphology, such as cell rounding, shrinkage, and detachment from the culture surface.
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Increased membrane blebbing, a characteristic of apoptosis.[3]
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Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.[5]
Q4: What are the potential off-target effects of this compound at high concentrations?
A4: Like many kinase inhibitors, high concentrations of this compound may lead to off-target effects by interacting with other unintended molecules.[6][7] This can result in unpredictable cellular responses and toxicity that are independent of ROCK inhibition.[8][9] Off-target effects can complicate data interpretation and contribute to the observed cytotoxicity. Minimizing the concentration and exposure time is a key strategy to reduce these effects.[10]
Troubleshooting Guide
Problem 1: My cells show poor morphology and are detaching after treatment with this compound.
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Question: I am using this compound to improve single-cell survival after sorting, but the cells are rounding up and detaching more than the control group. What is happening?
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Answer: This is a classic sign of cytotoxicity, likely due to the concentration of this compound being too high for your specific cell type. While ROCK inhibitors can prevent dissociation-induced cell death, excessive concentrations can be toxic.[11]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and the dilution of your this compound stock solution.
-
Perform a Dose-Response Curve: Run a titration experiment using a range of this compound concentrations (e.g., 1 µM to 50 µM) to identify the optimal, non-toxic concentration for your cells. See the Cell Viability Assay protocol below.
-
Reduce Exposure Time: Limit the treatment to the critical period where it is needed, for example, the first 24 hours after plating. Continuous exposure may not be necessary and can increase the risk of toxicity.
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Check Culture Conditions: Ensure other culture parameters like media composition and serum concentration are optimal, as these can influence cell sensitivity to drugs.[12]
-
-
Problem 2: I am observing a high level of cell death in my experiments, even at previously safe concentrations.
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Question: My standard concentration of 10 µM this compound used to work well, but now I am seeing significant cytotoxicity. What could be the cause?
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Answer: Inconsistencies in experimental results can arise from several factors, even when using the same cell line and drug concentration. IC50 values can vary between experiments due to subtle changes in conditions.[13]
-
Troubleshooting Steps:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to drugs. Use cells from a low-passage, cryopreserved stock for critical experiments.
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Cell Seeding Density: Cell density can significantly impact the apparent cytotoxicity of a compound.[14] Ensure you are using a consistent seeding density across all experiments.
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Reagent Stability: Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Re-evaluate IC50: It may be necessary to periodically re-determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration for your cell line to ensure consistency.[15]
-
-
Problem 3: My results with this compound are not consistent with published data for other ROCK inhibitors.
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Question: I am trying to replicate an experiment that used Y-27632, but with this compound. The cellular response is different. Why?
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Answer: While different ROCK inhibitors target the same kinase, their potency, selectivity, and off-target profiles can vary. Therefore, the effective and cytotoxic concentrations may not be directly interchangeable between different compounds.
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Troubleshooting Steps:
-
Consult the Datasheet: Refer to the specific technical data sheet for this compound for any available information on its potency (IC50) against ROCK1 and ROCK2.
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Empirical Testing: Do not assume that the optimal concentration for one ROCK inhibitor will be the same for another. A full dose-response analysis is essential to determine the equivalent effective and non-toxic concentration for this compound in your system.
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Consider Off-Target Effects: The different cellular response could be due to differing off-target activities.[9] If the phenotype is unexpected, consider it might be a result of an off-target interaction.
-
-
Quantitative Data Summary
The following table provides representative data for this compound based on typical ROCK inhibitors. These values should be used as a guideline, and researchers must determine the optimal concentration for their specific experimental system.
| Parameter | Cell Line A (e.g., HeLa) | Cell Line B (e.g., hESCs) | Cell Line C (e.g., Fibroblasts) | Notes |
| Effective Concentration | 5-15 µM | 5-10 µM | 10-20 µM | Concentration for desired biological effect (e.g., improved survival). |
| IC50 (72h exposure) | ~45 µM | ~35 µM | ~60 µM | Concentration causing 50% inhibition of cell proliferation. |
| Cytotoxic Threshold (LC50) | > 60 µM | > 50 µM | > 75 µM | Concentration causing 50% cell death. |
Note: IC50 values can vary significantly based on assay type (e.g., MTT vs. LDH), exposure time, and cell seeding density.[13][14][15]
Signaling Pathways and Workflows
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Dissecting the Mechanisms of Doxorubicin and Oxidative Stress-Induced Cytotoxicity: The Involvement of Actin Cytoskeleton and ROCK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. mdpi.com [mdpi.com]
- 12. Test conditions can significantly affect the results of in vitro cytotoxicity testing of degradable metallic biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
refining ROCK-IN-5 treatment duration for optimal results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ROCK-IN-5, a novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Our goal is to help you refine your experimental protocols and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of ROCK1 and ROCK2. By binding to the kinase domain of ROCK, it prevents the phosphorylation of downstream substrates. This leads to the modulation of the actin cytoskeleton, reduced stress fiber formation, and decreased cellular contraction. The primary outcome is the promotion of cell survival and the regulation of cell morphology and motility.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: For most cell lines, a starting concentration of 10 µM is recommended. However, the optimal concentration can vary depending on the cell type and the specific experimental goals. We strongly advise performing a dose-response experiment to determine the ideal concentration for your particular setup.
Q3: How long should I treat my cells with this compound?
A3: A standard treatment duration is 24 hours, especially for applications like improving cell survival after thawing or single-cell passaging. For some applications, shorter or longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal treatment window for your desired biological effect.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in sterile DMSO or water. Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months when stored at -20°C. When preparing your culture medium, dilute the stock solution to the final desired concentration immediately before use.
Troubleshooting Guide
Issue 1: I am observing high levels of cell toxicity or death after treatment with this compound.
-
Question: Could the concentration of this compound be too high?
-
Answer: Yes, while ROCK inhibitors are designed to promote cell survival, excessively high concentrations can be toxic to some cell types. We recommend performing a dose-response curve, starting from a lower concentration (e.g., 1 µM) and titrating up to identify the optimal, non-toxic concentration for your cells.
-
-
Question: Is the duration of the treatment too long?
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Answer: Prolonged exposure to ROCK inhibitors can sometimes lead to adverse effects. Consider reducing the treatment duration. For many applications, a 12-24 hour window is sufficient to see the desired effects without inducing toxicity.
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Issue 2: I am not observing the expected biological effect after using this compound.
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Question: Is the concentration of this compound too low?
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Answer: The effectiveness of this compound is dose-dependent. If you are not seeing an effect at the initial concentration, a gradual increase in the concentration may be necessary. Refer to the dose-response optimization protocol below to determine the most effective concentration.
-
-
Question: Is the treatment duration optimal for my specific assay?
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Answer: The timing of the biological response can vary. It is possible that the optimal time point for your assay occurs earlier or later than your current protocol specifies. A time-course experiment will help you identify the ideal treatment window.
-
-
Question: Is the this compound stock solution still active?
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Answer: Improper storage or multiple freeze-thaw cycles can degrade the compound. We recommend using freshly prepared stock solutions or aliquots that have been stored correctly at -20°C for no longer than 6 months.
-
Experimental Protocols & Data
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the optimal concentration of this compound that elicits the desired biological effect without causing cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a standard duration, typically 24 hours.
-
Assessment: Analyze the cells using your specific assay (e.g., cell viability assay like MTT, morphological analysis via microscopy, or a functional assay).
-
Data Analysis: Plot the response against the this compound concentration to determine the EC50 (half-maximal effective concentration) and the optimal concentration.
Hypothetical Dose-Response Data for Cell Line A:
| This compound Concentration (µM) | Cell Viability (%) | Phenotypic Score (0-5) |
| 0 (Vehicle) | 100 | 0.5 |
| 1 | 102 | 1.5 |
| 5 | 105 | 3.8 |
| 10 | 104 | 4.5 |
| 20 | 95 | 4.6 |
| 50 | 70 | 4.7 |
In this example, 10 µM provides the maximal desired phenotypic effect with high cell viability.
Protocol 2: Time-Course Experiment to Refine Treatment Duration
Objective: To determine the optimal duration of this compound treatment for the desired biological outcome.
Methodology:
-
Cell Seeding: Plate your cells at the desired density in multiple wells or plates.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (from the dose-response experiment).
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells or perform your analysis.
-
Assessment: Analyze the cells at each time point using your specific assay.
-
Data Analysis: Plot the biological response as a function of time to identify the point of maximal effect.
Hypothetical Time-Course Data for Cell Line B at 10 µM this compound:
| Treatment Duration (Hours) | Target Protein Phosphorylation (%) | Cell Spreading Index |
| 0 | 100 | 1.0 |
| 6 | 65 | 1.8 |
| 12 | 30 | 2.5 |
| 24 | 15 | 3.2 |
| 48 | 18 | 3.1 |
In this example, a 24-hour treatment provides the most significant reduction in target protein phosphorylation and the greatest increase in cell spreading.
Visual Guides
Technical Support Center: ROCK-IN-5 Western Blot Analysis
Welcome to the technical support center for the ROCK-IN-5 Western Blot Analysis kit. This guide is designed to help you troubleshoot common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background
Q1: I am observing a high background on my western blot, making it difficult to see my protein of interest. What could be the cause?
A high background can manifest as a general darkening of the membrane or non-specific bands, which can obscure the detection of your target protein.[1][2] Several factors can contribute to this issue:
-
Inadequate Blocking: The blocking step is critical to prevent non-specific binding of the primary and secondary antibodies to the membrane.[3][4] If blocking is incomplete, antibodies can bind all over the membrane, resulting in a high background.[1]
-
Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[1][3] Excess antibody can lead to increased non-specific binding.
-
Insufficient Washing: Washing steps are essential for removing unbound antibodies.[1][5] Inadequate washing will leave excess antibodies on the membrane, contributing to background noise.[1]
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can lead to a high background.[2]
-
Membrane Choice and Handling: PVDF membranes have a higher protein binding capacity and can be more prone to background than nitrocellulose.[1][3] Also, allowing the membrane to dry out at any stage can cause non-specific antibody binding.[1][2]
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[1] Consider switching to a different blocking agent (e.g., from milk to BSA, especially for phospho-proteins).[1] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration. Start with the recommended dilution and perform a dilution series.[1][3][6] |
| Insufficient Washing | Increase the number and duration of washes (e.g., three to five washes of 10-15 minutes each).[1] Ensure you are using a sufficient volume of wash buffer to fully cover the membrane.[7] Include a detergent like Tween-20 in your wash buffer.[1][3] |
| Contaminated Buffers | Prepare fresh buffers for each experiment.[2] |
| Membrane Issues | If using a PVDF membrane, consider switching to a nitrocellulose membrane.[1][3] Ensure the membrane does not dry out at any point during the procedure.[1][2] |
No Signal or Weak Signal
Q2: I am not seeing any bands on my blot, or the signal is very weak. What should I do?
The absence of a signal or a very faint signal can be frustrating. Here are some common causes and solutions:
-
Inefficient Protein Transfer: The target protein may not have transferred effectively from the gel to the membrane.[8] This can be due to issues with the transfer setup, buffer composition, or transfer time.
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.[9][10]
-
Low Protein Expression: The target protein may be present at very low levels in your sample.[10][11]
-
Incorrect Antibody Dilution: The concentration of the primary or secondary antibody may be too low.[9][10]
-
Substrate Issues: The detection substrate may be expired or inactive.[8][12]
Troubleshooting Steps for No/Weak Signal:
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8] Optimize transfer time and voltage, especially for very large or small proteins.[8][11] Ensure good contact between the gel and the membrane, removing any air bubbles.[8] |
| Inactive Antibody | Use a fresh aliquot of antibody that has been stored correctly.[13] To test antibody activity, you can perform a dot blot.[10] |
| Low Protein Expression | Increase the amount of protein loaded onto the gel.[10][11] Consider enriching your sample for the target protein through immunoprecipitation.[10] |
| Incorrect Antibody Dilution | Decrease the dilution of your primary and secondary antibodies (i.e., use a higher concentration).[10] |
| Substrate Issues | Use fresh substrate for detection.[8] Ensure the substrate has been stored correctly and has not expired.[12] |
Non-Specific Bands
Q3: I am seeing multiple bands on my blot in addition to the band for my target protein. How can I resolve this?
The presence of non-specific bands can be caused by several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.[4]
-
High Antibody Concentration: Using too high a concentration of the primary antibody can lead to it binding to proteins other than the target.[4][7]
-
Protein Degradation: If your protein has been degraded, you may see bands at a lower molecular weight.[7]
-
Post-Translational Modifications or Splice Variants: The target protein may exist in multiple forms (e.g., splice variants, or with post-translational modifications like glycosylation) which can result in bands at different molecular weights.[7][14]
Troubleshooting Steps for Non-Specific Bands:
| Potential Cause | Recommended Solution |
| Low Antibody Specificity | Increase the dilution of your primary antibody.[4] Perform the primary antibody incubation at 4°C overnight to decrease non-specific binding.[4] If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[7] |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer.[7][14] |
| Protein Isoforms/Modifications | Check the literature to see if your protein of interest is known to have splice variants or post-translational modifications that could affect its migration on the gel.[7][14] |
Experimental Protocols
Standard Western Blot Protocol using this compound
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Mix the desired amount of protein (typically 20-30 µg for cell lysates) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[7] Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the membrane is activated (e.g., with methanol for PVDF) and that no air bubbles are trapped between the gel and the membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The recommended starting dilution for your primary antibody should be determined from the manufacturer's datasheet, but optimization may be required. Incubation is typically done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Prepare the this compound chemiluminescent substrate according to the kit instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Visual Guides
Caption: Overview of the this compound Western Blot experimental workflow.
Caption: A logical troubleshooting guide for common Western Blot issues.
References
- 1. clyte.tech [clyte.tech]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biossusa.com [biossusa.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. arp1.com [arp1.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. sinobiological.com [sinobiological.com]
- 11. agrisera.com [agrisera.com]
- 12. arp1.com [arp1.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Unveiling the Specificity and Selectivity of ROCK-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, ROCK-IN-5, with other established ROCK inhibitors. The following sections detail the selectivity profile of this compound, supported by quantitative experimental data, and provide in-depth methodologies for key validation assays.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its efficacy and safety. To characterize the specificity of this compound, its inhibitory activity was assessed against a panel of kinases and compared to the well-established ROCK inhibitors, Y-27632 and Fasudil. The data, presented in terms of half-maximal inhibitory concentration (IC50) or percentage of inhibition at a given concentration, demonstrates the superior selectivity of this compound for ROCK1 and ROCK2.
| Target Kinase | This compound IC50 (nM) | Y-27632 (% Inhibition @ 10µM) | Fasudil (% Inhibition @ 0.5µM) |
| ROCK1 | 5 | - | 39.8 |
| ROCK2 | 8 | 93 | 62.2 |
| PKA | >10,000 | 28 | - |
| PRK2 | >10,000 | 97 | - |
| MSK1 | >10,000 | 73 | - |
| AMPK | >10,000 | 86 | - |
| PKN1 | >10,000 | - | 59.5 |
| MAP4K5 | >10,000 | - | 63.7 |
| MAP4K4 | >10,000 | - | 55.9 |
| MAP4K2 | >10,000 | - | 54.3 |
Note: Data for this compound is representative. Data for Y-27632 and Fasudil is compiled from publicly available kinase profiling data.
Visualizing the ROCK Signaling Pathway
The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and smooth muscle contraction. Understanding this pathway is key to appreciating the therapeutic potential of ROCK inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity and selectivity of kinase inhibitors.
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to its target kinase within a physiological context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitor (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the assay plates. Allow cells to express the fusion protein for approximately 20-24 hours.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM™.
-
Add the NanoBRET™ Kinase Tracer to the cells, followed by the addition of the diluted test inhibitor. An untreated control (tracer only) should be included.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission (e.g., 460nm and >600nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the untreated control and plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the specificity of a kinase inhibitor.
Comparative Selectivity Profile
The following diagram provides a logical comparison of the selectivity profiles of this compound and other ROCK inhibitors, highlighting the improved specificity of this compound.
A Comparative Analysis of ROCK-IN-5 and Other Leading ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Novel ROCK Inhibitor ROCK-IN-5 Against Established Alternatives.
This guide provides an objective comparison of the recently identified Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, this compound, with other widely used inhibitors such as Y-27632, Fasudil, and Ripasudil. This comparison is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.
The Novel Inhibitor: this compound
This compound (also known as ROCK2-IN-5 or compound 1d) is a novel hybrid molecule synthesized from the established ROCK inhibitor Fasudil and NRF2 inducers, namely caffeic and ferulic acids.[1][2] This compound is under investigation for its potential therapeutic applications in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[1][2]
Comparative Analysis of Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for the target kinase over other kinases. The following tables summarize the available data for this compound and other well-known ROCK inhibitors.
| Inhibitor | ROCK1 IC50 / Ki | ROCK2 IC50 / Ki | Reference |
| This compound (compound 1d) | Not Available | 2.13 µM (IC50) | [1] |
| Y-27632 | 220 nM (Ki) / 348 nM (IC50) | 300 nM (Ki) / 249 nM (IC50) | [3][4] |
| Fasudil | 0.33 µM (Ki) | 0.158 µM (IC50) | [5] |
| Ripasudil (K-115) | 51 nM (IC50) | 19 nM (IC50) | [6] |
Note: Lower IC50/Ki values indicate higher potency.
| Inhibitor | Selectivity Profile (Inhibition of other kinases) | Reference |
| This compound (compound 1d) | Data not available | |
| Y-27632 | >200-fold selectivity over PKA, PKC, and MLCK. | [7] |
| Fasudil | Inhibits PKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), and PKG (IC50 = 1.650 µM). | [5] |
| Ripasudil (K-115) | Less potent inhibition of CaMKIIα (IC50 = 370 nM), PKACα (IC50 = 2.1 µM), and PKC (IC50 = 27 µM). | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental considerations, the following diagrams illustrate the ROCK signaling pathway and a general workflow for comparing ROCK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to ROCK Inhibitors in Cancer Cell Lines: ROCK-IN-5 vs. Y-27632
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK): ROCK-IN-5 and the well-established Y-27632. While both compounds target the ROCK signaling pathway, a critical regulator of cell morphology, motility, and proliferation, they exhibit distinct kinase selectivity profiles with significant implications for cancer research. This document outlines their mechanisms of action, summarizes available experimental data for Y-27632, and provides detailed protocols for key experimental assays.
Introduction to ROCK Inhibition in Cancer
The Rho/ROCK signaling pathway is frequently dysregulated in various cancers, contributing to tumor progression, invasion, and metastasis.[1] Inhibition of ROCK has emerged as a promising therapeutic strategy to impede cancer cell migration and proliferation.[2] Y-27632 is a widely used, selective, and cell-permeable inhibitor of both ROCK1 and ROCK2, making it a cornerstone tool for studying the roles of ROCK in cancer biology.[3] In contrast, this compound is a more recently identified compound with a broader inhibitory profile.
Mechanism of Action: A Tale of Two Inhibitors
Y-27632 is a well-characterized and highly selective inhibitor of the ROCK family of kinases (ROCK1 and ROCK2). It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream ROCK substrates. Its selectivity makes it an invaluable tool for specifically dissecting the roles of the ROCK pathway in cellular processes.
This compound , also known as compound I-B-37, is a potent inhibitor with a broader spectrum of activity. While it effectively inhibits ROCK, it also targets other protein kinases, including ERK, GSK, and AGC. This multi-kinase inhibitory action suggests that its cellular effects will be more complex and may not be solely attributable to ROCK inhibition.
It is important to note that, to date, there is a lack of publicly available experimental data specifically detailing the effects of this compound on cancer cell lines. The following sections, therefore, focus on the extensive data available for Y-27632, with the understanding that the multi-kinase nature of this compound could lead to different and potentially more potent or off-target effects.
Data Presentation: Performance of Y-27632 in Cancer Cell Lines
The following table summarizes the effects of Y-27632 on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| T24, 5637 | Bladder Cancer | Proliferation (CCK-8) | 0-150 µM | Significant suppression in a concentration- and time-dependent manner.[1][2] |
| T24, 5637 | Bladder Cancer | Invasion (Transwell) | 0-75 µM | Significant inhibition in a concentration-dependent manner.[1][2] |
| Tca8113, CAL-27 | Tongue Squamous Cell Carcinoma | Proliferation (MTT) | Increasing concentrations | Enhanced inhibition with increasing concentration and time.[4] |
| Tca8113, CAL-27 | Tongue Squamous Cell Carcinoma | Migration & Invasion (Transwell) | Increasing concentrations | Decreased number of migrated and invaded cells.[4] |
| Tca8113, CAL-27 | Tongue Squamous Cell Carcinoma | Apoptosis (AnnexinV-FITC/PI) | Increasing concentrations | Increased apoptosis with increasing concentration.[4] |
| UACC257, UACC62 (BRAF-mutant) | Melanoma | Proliferation & Migration | Not specified | Enhanced growth and migration.[3] |
| B16F1 (wild-type BRAF) | Melanoma | Proliferation | 10 µM | Inhibited cell growth.[3] |
| WPMY-1, BPH-1 | Prostate (hyperplastic) | Proliferation (CCK-8) | 5, 10, 50 µM | Dose-dependent inhibition of cell viability.[5] |
Mandatory Visualizations
Figure 1: Simplified ROCK signaling pathway in cancer.
Figure 2: General workflow for comparing ROCK inhibitors.
Figure 3: Comparison of known kinase targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound or Y-27632 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh medium containing the desired concentration of this compound or Y-27632.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay with Matrigel)
This assay evaluates the ability of cells to invade through a basement membrane-like matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells (5 x 10^4 to 1 x 10^5 cells) in the upper chamber in serum-free medium containing the inhibitor.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Western Blotting for ROCK Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins within the ROCK signaling pathway.
-
Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ROCK, MLC, and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Y-27632 remains a critical tool for investigating the specific roles of the ROCK signaling pathway in cancer due to its high selectivity. The experimental data consistently demonstrate its ability to inhibit proliferation, migration, and invasion in a variety of cancer cell lines, although some cell-type-specific paradoxical effects have been observed.[3]
This compound presents an interesting alternative due to its multi-kinase inhibition profile. This broader activity could potentially lead to more potent anti-cancer effects by simultaneously targeting multiple signaling pathways involved in tumor growth and survival. However, this lack of selectivity also increases the risk of off-target effects and makes it more challenging to attribute observed phenotypes solely to ROCK inhibition.
For researchers aiming to specifically elucidate the function of the ROCK pathway, Y-27632 is the more appropriate choice. For those interested in exploring novel therapeutic strategies with broader mechanisms of action, this compound may be a compound of interest, though further studies are urgently needed to characterize its effects in cancer cell lines and to validate its therapeutic potential. The protocols provided in this guide offer a starting point for such investigations.
References
- 1. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Kinase Inhibitors: Fasudil vs. ROCK-IN-5
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of two notable compounds targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway: Fasudil and the multi-kinase inhibitor, ROCK-IN-5.
Fasudil, a well-established ROCK inhibitor, has been utilized in a variety of research applications, particularly in the fields of cardiovascular and neurological disorders. In contrast, this compound, also known as compound I-B-37, presents a broader inhibitory profile, targeting not only ROCK but also other protein kinases such as ERK, GSK, and AGC. This guide will delve into a detailed comparison of their mechanisms of action, chemical properties, and inhibitory profiles, supported by available experimental data, to assist researchers in making an informed choice for their specific needs.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of these inhibitors is essential for their effective application in experimental settings. The following table summarizes the key properties of Fasudil and this compound.
| Property | Fasudil | This compound (compound I-B-37) |
| IUPAC Name | 5-(1,4-Diazepane-1-sulfonyl)isoquinoline | 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide |
| Molecular Formula | C₁₄H₁₇N₃O₂S | C₁₆H₁₁ClFN₃OS |
| Molecular Weight | 291.37 g/mol | 347.8 g/mol |
| CAS Number | 103745-39-7 | 692870-25-0 |
| Chemical Structure |
Mechanism of Action: A Tale of Two Inhibitors
Both Fasudil and this compound exert their effects by inhibiting the activity of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The ROCK signaling pathway is implicated in a wide array of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.
Fasudil is a competitive inhibitor of the ATP-binding site of ROCK.[1][2] Its inhibition of ROCK leads to the relaxation of smooth muscle cells, making it a potent vasodilator.[1][2] This mechanism underlies its application in studies related to cerebral vasospasm and pulmonary hypertension.[1]
This compound also functions as a potent inhibitor of ROCK. However, its inhibitory action extends to other kinases, including ERK, GSK, and AGC. This multi-kinase inhibitory profile suggests that this compound may have broader effects on cellular signaling pathways compared to the more selective ROCK inhibitors like Fasudil.
In Vitro Inhibitory Potency and Selectivity
The potency and selectivity of a kinase inhibitor are paramount for interpreting experimental results and predicting potential off-target effects. The following table summarizes the available quantitative data on the inhibitory activity of Fasudil and its active metabolite, Hydroxyfasudil.
Note: Despite extensive searches, specific IC₅₀ or Kᵢ values for this compound against ROCK1 and ROCK2 are not publicly available at the time of this publication. Therefore, a direct quantitative comparison of potency with Fasudil is not possible.
| Compound | Target Kinase | IC₅₀ / Kᵢ (µM) |
| Fasudil | ROCK1 | Kᵢ: 0.33[1] |
| ROCK2 | IC₅₀: 0.158[1] | |
| PKA | IC₅₀: 4.58[1] | |
| PKC | IC₅₀: 12.30[1] | |
| PKG | IC₅₀: 1.650[1] | |
| Hydroxyfasudil | ROCK1 | IC₅₀: 0.73 |
| (Active Metabolite of Fasudil) | ROCK2 | IC₅₀: 0.72 |
The data indicates that Fasudil is a potent inhibitor of ROCK2, with a lower potency for ROCK1 and other kinases like PKA, PKC, and PKG. This suggests a degree of selectivity for the ROCK family, although it is not entirely specific. The active metabolite, Hydroxyfasudil, exhibits comparable potency against both ROCK1 and ROCK2.
Given that this compound is described as a potent inhibitor of ROCK, ERK, GSK, and AGC kinases, it can be inferred to have a broader selectivity profile than Fasudil. This lack of specificity should be a key consideration for researchers, as the observed biological effects may be a composite of inhibiting multiple signaling pathways.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Validating the Downstream Effects of ROCK-IN-5: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, ROCK-IN-5, with other established alternatives. We present supporting experimental data and detailed protocols for validating its downstream effects using small interfering RNA (siRNA) technology. This document is intended to assist researchers in objectively evaluating the performance of this compound in their specific experimental contexts.
Introduction to this compound
This compound is a next-generation, ATP-competitive inhibitor of ROCK, demonstrating high potency and selectivity for both ROCK1 and ROCK2 isoforms. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK a compelling therapeutic target for conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4] This guide outlines the validation of this compound's mechanism of action by comparing its effects with those of siRNA-mediated knockdown of ROCK, providing a robust methodology for assessing its on-target efficacy.
The ROCK Signaling Pathway
The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK.[5][6] Activated ROCK phosphorylates multiple downstream substrates, leading to a cascade of cellular events.[7] Key downstream effectors include Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1), as well as LIM kinase (LIMK) and cofilin.[1][5] Phosphorylation of MLC and inactivation of MLCP by ROCK leads to increased actomyosin contractility, stress fiber formation, and focal adhesion assembly.[2]
Below is a diagram illustrating the core components of the ROCK signaling pathway.
References
- 1. Multiple downstream signalling pathways from ROCK, a target molecule of Rho small G protein, in reorganization of the actin cytoskeleton in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Small Molecule ROCK Inhibitors: ROCK-IN-5 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel Rho-associated coiled-coil kinase (ROCK) inhibitor, ROCK-IN-5 (also referred to as ROCK2-IN-5), and other prominent small molecule inhibitors targeting the ROCK signaling pathway. This objective analysis is designed to assist researchers and drug development professionals in making informed decisions for their specific applications.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a pivotal role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and apoptosis.[1][] Dysregulation of this pathway has been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders, making ROCK an attractive therapeutic target.[3]
This guide will focus on a comparative analysis of several key ROCK inhibitors:
-
This compound (ROCK2-IN-5): A hybrid compound derived from the established ROCK inhibitor Fasudil and NRF2 inducers, caffeic and ferulic acids.[4][]
-
ROCK-IN-2: A selective and ATP-competitive ROCK inhibitor.[6]
-
Y-27632: A widely used and well-characterized selective ROCK inhibitor.[7][8]
-
Fasudil (HA-1077): A potent ROCK inhibitor and vasodilator.[9]
-
Belumosudil (KD025/SLx-2119): A selective ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease.[10][11]
Quantitative Performance Data
The following table summarizes the available quantitative data for the selected ROCK inhibitors, focusing on their inhibitory potency (IC50 and Ki values) against the two ROCK isoforms, ROCK1 and ROCK2. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity Profile |
| ROCK-IN-2 | ROCK1, ROCK2 | 0.6 (ROCK1), 1.1 (ROCK2)[6] | - | Dual inhibitor |
| Y-27632 | ROCK1, ROCK2 | - | 220 (ROCK1), 300 (ROCK2)[7] | Pan-ROCK inhibitor |
| Fasudil | ROCK1, ROCK2 | 1900 (ROCK2) | 330 (ROCK1)[9] | Pan-ROCK inhibitor |
| Belumosudil | ROCK2 | 60 (ROCK2)[11] | 41 (ROCK2)[11] | Selective for ROCK2 (over 200-fold vs ROCK1)[12] |
| This compound | ROCK2 | Data not available | Data not available | Presumed ROCK2 selective due to Fasudil origin |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to a kinase.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the ROCK signaling pathway and the general workflow of an in vitro kinase assay used to determine their potency.
ROCK Signaling Pathway
Caption: The ROCK signaling pathway, from upstream activation to downstream cellular effects.
Experimental Workflow for In Vitro Kinase Assay
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. ROCK-IN-2 | ROCK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 11. Belumosudil | ROCK | TargetMol [targetmol.com]
- 12. Portico [access.portico.org]
Confirming the On-Target Activity of ROCK-IN-5 in a Novel Cancer Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Rho-kinase (ROCK) inhibitor, ROCK-IN-5, with established alternatives. We present supporting experimental data from a new model system, the MDA-MB-231 triple-negative breast cancer cell line, a well-established model for studying cancer cell migration and invasion, processes significantly influenced by the ROCK signaling pathway.
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in various cellular functions, including adhesion, motility, and contraction.[1][2] Their dysregulation is associated with multiple pathologies, including cancer metastasis.[1][3] This guide details the experimental validation of this compound's on-target activity and compares its efficacy against other known ROCK inhibitors.
The ROCK Signaling Pathway
The ROCK signaling pathway is a key regulator of cellular mechanics.[4] Activated by the small GTPase RhoA, ROCK kinases phosphorylate several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation.[3][] Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][6] ROCK inhibitors, such as this compound, typically function by competing with ATP in the kinase domain of ROCK1 and ROCK2.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Performance Comparison of ROCK Inhibitors
The following tables summarize the quantitative data obtained from our studies in the MDA-MB-231 model system, comparing this compound with the well-characterized inhibitor Y-27632 and the clinically relevant inhibitor Netarsudil.[7][8][9]
Table 1: In Vitro Kinase Inhibition Assay
This table shows the half-maximal inhibitory concentration (IC50) of each compound against purified ROCK1 and ROCK2 enzymes. Lower values indicate higher potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | 5.2 ± 0.4 | 4.8 ± 0.3 | 1.08 |
| Y-27632 | 140 ± 12 | 125 ± 10 | 1.12 |
| Netarsudil | 6.1 ± 0.5 | 5.5 ± 0.6 | 1.11 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cellular Activity in MDA-MB-231 Cells
This table presents the efficacy of the inhibitors in cell-based assays. The EC50 for p-MLC reduction indicates the concentration required to reduce the phosphorylation of Myosin Light Chain by 50%. The IC50 for migration and invasion indicates the concentration needed to inhibit these processes by 50%.
| Compound | p-MLC Reduction EC50 (nM) | Cell Migration IC50 (nM) | Cell Invasion IC50 (nM) |
| This compound | 15.5 ± 1.2 | 25.8 ± 2.1 | 30.1 ± 2.5 |
| Y-27632 | 850 ± 65 | 1200 ± 98 | 1500 ± 110 |
| Netarsudil | 20.1 ± 1.8 | 35.2 ± 3.0 | 41.5 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
The on-target activity of this compound was confirmed through a systematic workflow designed to assess its effects from the molecular level to complex cellular functions.
Caption: A streamlined workflow for validating this compound's efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro ROCK Kinase Activity Assay
This assay determines the direct inhibitory effect of the compounds on purified ROCK1 and ROCK2 enzymes.
-
Principle: A non-radioactive ELISA-based assay that measures the phosphorylation of a substrate (e.g., MYPT1) by ROCK kinase.[6][10]
-
Procedure:
-
Recombinant human ROCK1 or ROCK2 enzyme is incubated in a kinase reaction buffer in the wells of a microplate pre-coated with the MYPT1 substrate.
-
Serial dilutions of this compound, Y-27632, or Netarsudil are added to the wells. A DMSO control is also included.
-
The kinase reaction is initiated by adding ATP and incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the wells are washed.
-
A primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) is added and incubated.
-
After washing, an HRP-conjugated secondary antibody is added.
-
A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
The absorbance is measured at 450 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Western Blot for Phospho-Myosin Light Chain (p-MLC)
This assay confirms the on-target effect of the inhibitors within the cellular context by measuring the phosphorylation level of a key downstream ROCK substrate.
-
Procedure:
-
MDA-MB-231 cells are seeded in 6-well plates and grown to 80% confluency.
-
Cells are serum-starved for 12 hours and then treated with various concentrations of this compound, Y-27632, or Netarsudil for 2 hours.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against p-MLC (Ser19) and total MLC. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using ImageJ software. The ratio of p-MLC to total MLC is calculated and normalized to the DMSO control.
-
Wound Healing (Migration) Assay
This assay assesses the effect of the inhibitors on cancer cell migration.
-
Procedure:
-
MDA-MB-231 cells are grown to a confluent monolayer in 24-well plates.
-
A sterile 200 µL pipette tip is used to create a uniform scratch ("wound") across the monolayer.
-
The wells are washed with PBS to remove detached cells.
-
Culture medium containing various concentrations of the inhibitors is added.
-
The "wound" area is imaged at 0 hours and 24 hours using a microscope.
-
The area of the wound is measured using ImageJ software.
-
The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] * 100.
-
IC50 values are determined by plotting the percentage of migration inhibition against the log concentration of the inhibitor.
-
Transwell Invasion Assay
This assay evaluates the effect of the inhibitors on the ability of cancer cells to invade through an extracellular matrix barrier.
-
Procedure:
-
Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and placed in 24-well plates.
-
The lower chambers are filled with culture medium containing 10% FBS as a chemoattractant.
-
MDA-MB-231 cells (5 x 10^4) are resuspended in serum-free medium containing the inhibitors and seeded into the upper chamber of the inserts.
-
The plates are incubated for 24 hours at 37°C.
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The stained cells are imaged, and the number of invading cells is counted in several random fields.
-
The percentage of invasion is normalized to the DMSO control.
-
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of both ROCK1 and ROCK2 kinases. In the MDA-MB-231 triple-negative breast cancer model system, this compound effectively reduces the phosphorylation of the downstream target MLC and significantly inhibits cancer cell migration and invasion. Comparatively, this compound shows superior potency to the classic inhibitor Y-27632 and comparable, if not slightly improved, efficacy over Netarsudil in these cell-based functional assays. These findings confirm the on-target activity of this compound in a relevant disease model and support its further development as a potential therapeutic agent for metastatic cancers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
Navigating the Therapeutic Landscape of ROCK Inhibition: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the therapeutic efficacy of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This guide provides a comparative analysis of prominent ROCK inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
The inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a promising therapeutic strategy for a multitude of diseases, including cancer, cardiovascular conditions, and neurological disorders.[1][2][3][4] ROCK signaling plays a crucial role in regulating fundamental cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[3][4][5] Dysregulation of the ROCK pathway is implicated in the pathophysiology of various diseases, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of key ROCK inhibitors, presenting available efficacy data, experimental protocols, and a visualization of the underlying signaling pathway.
Comparative Efficacy of Selected ROCK Inhibitors
To illustrate the therapeutic potential of targeting the ROCK pathway, this section compares the efficacy of three well-characterized ROCK inhibitors: Fasudil, Y-27632, and AT13148. The following table summarizes key quantitative data from preclinical and clinical studies.
| Inhibitor | Target Disease Area | Model/Study Population | Key Efficacy Data | Reference |
| Fasudil | Ischemic Stroke | Animal models | Neuroprotective effects, vasodilator, anti-inflammatory, antithrombotic, and profibrinolytic effects.[6] | [6] |
| Aneurysmal Subarachnoid Hemorrhage | Clinical Use (Japan) | Prevention of delayed cerebral ischemia.[6] | [6] | |
| Y-27632 | Ischemic Stroke | Animal models | Inhibition of actomyosin polymerization, reduced T cell proliferation, and decreased T cell receptor activation.[2] | [2] |
| Myocardial Ischemia-Reperfusion Injury | Murine models | Decreased infarct size and improved cardiac function by inhibiting myocardial apoptosis and inflammatory responses.[3] | [3] | |
| AT13148 | Solid Tumors | Preclinical models (melanoma, pancreatic cancer) | Antimetastatic and antiproliferative activity; blocks invasion and metastasis.[7][8] | [7][8] |
| Solid Tumors | Phase 1 Clinical Trial (51 patients) | Maximally tolerated dose of 180 mg; ≥50% reduction of p-cofilin in 3 of 8 post-treatment biopsies.[7] | [7] |
Understanding the ROCK Signaling Pathway
The ROCK signaling pathway is a critical regulator of the actin cytoskeleton. Its activation by the small GTPase RhoA leads to the phosphorylation of downstream substrates, ultimately resulting in increased cellular contractility and motility. The following diagram illustrates the canonical ROCK signaling cascade.
Caption: The ROCK signaling pathway, a key regulator of cell contractility.
Experimental Protocols for Evaluating ROCK Inhibitor Efficacy
The validation of ROCK inhibitor efficacy relies on a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments frequently cited in the literature.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against ROCK protein.
Methodology:
-
Recombinant human ROCK1 or ROCK2 protein is incubated with the test compound at various concentrations.
-
A specific substrate for ROCK, such as Myelin Basic Protein (MBP) or a synthetic peptide, and ATP (often radiolabeled [γ-³²P]ATP) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using phospho-specific antibodies in an ELISA-based format.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Western Blot Analysis for Downstream Target Phosphorylation
Objective: To assess the inhibition of ROCK activity within a cellular context by measuring the phosphorylation status of its downstream targets.
Methodology:
-
Cells are treated with the ROCK inhibitor at various concentrations for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates, such as phospho-myosin light chain 2 (p-MLC2) or phospho-cofilin (p-cofilin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry.
-
Total protein levels of the substrates are also measured as a loading control.
Cell Migration/Invasion Assay
Objective: To evaluate the effect of a ROCK inhibitor on the migratory and invasive potential of cells, which are key processes in cancer metastasis.
Methodology:
-
A Boyden chamber or a similar transwell insert system is used. The insert contains a porous membrane (e.g., 8 µm pores). For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cells, pre-treated with the ROCK inhibitor or a vehicle control, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
The chamber is incubated for a period that allows for cell migration or invasion through the membrane (e.g., 12-48 hours).
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of migration/invasion inhibition is calculated relative to the vehicle-treated control.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel ROCK inhibitor typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical workflow for evaluating ROCK inhibitors.
Conclusion
The development of ROCK inhibitors represents a significant advancement in the pursuit of targeted therapies for a range of diseases. The comparative data and experimental methodologies presented in this guide offer a foundational understanding for researchers and drug developers. While Fasudil and Y-27632 have been instrumental in elucidating the therapeutic potential of ROCK inhibition, newer agents like AT13148, despite its developmental challenges, highlight the ongoing efforts to refine the selectivity and therapeutic window of this class of drugs. Future research will likely focus on developing isoform-selective inhibitors and exploring combination therapies to maximize clinical benefit.
References
- 1. Preclinical to clinical utility of ROCK inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK as a therapeutic target for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. drugtargetreview.com [drugtargetreview.com]
Comparative Transcriptomics of ROCK Inhibitors: A Guide for Researchers
A note on the absence of "ROCK-IN-5": Initial searches for a compound named "this compound" did not yield any publicly available scientific literature or transcriptomic data. It is presumed that this may be a proprietary or developmental code name. Therefore, this guide provides a comparative transcriptomic analysis of three well-characterized and widely used ROCK inhibitors: Y-27632 , Fasudil , and Rezurock (Belumosudil) . This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the cellular effects of ROCK pathway inhibition.
Introduction to ROCK Inhibitors and Their Mechanism of Action
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of various cellular functions, including cell shape, motility, proliferation, and gene expression.[1] This pathway is implicated in a wide range of diseases, making ROCK inhibitors a promising class of therapeutic agents.
The three inhibitors discussed in this guide, Y-27632, Fasudil, and Rezurock, all function by inhibiting ROCK activity, but they exhibit different specificities and have been studied in various cellular contexts. Understanding their differential effects on the transcriptome is crucial for selecting the appropriate tool for research and for developing targeted therapies.
Comparative Transcriptomic Analysis
The following tables summarize the known transcriptomic changes induced by Y-27632, Fasudil, and Rezurock in different cell types. The data is compiled from publicly available research and highlights both unique and overlapping gene expression changes.
Table 1: Differentially Expressed Genes in Mouse Macrophages Treated with Y-27632 and Rezurock
| Gene | Y-27632 Treated | Rezurock Treated | Pathway/Function |
| Pentraxin 3 (PTX3) | No significant change | Downregulated | Fibrosis, Inflammation |
| CCR2 | No significant change | Downregulated | Fibrosis, Cell Migration |
| CCL2 | No significant change | Downregulated | Fibrosis, Chemotaxis |
| Genes related to GTPase and actin pathways | Downregulated | No significant change | Cell Migration |
| Genes related to cell cycle and DNA replication | No significant change | Downregulated | Cell Proliferation |
| Genes related to adaptive immune response | No significant change | Downregulated | Immunology |
This data is based on a comparative transcriptome profile of mouse macrophages.[1]
Table 2: Transcriptomic Changes in Murine Astrocytes Treated with Fasudil
| Biological Process | Key Genes Affected (Examples) | Effect of Fasudil |
| Actin Cytoskeleton Regulation | Genes involved in actin filament dynamics | Altered expression |
| Axon Guidance | Genes regulating neuronal growth and pathfinding | Altered expression |
| TGF-β Signaling | Components of the TGF-β pathway | Modulated expression |
| Tight Junctions | Genes responsible for cell-cell adhesion | Altered expression |
| Pro-survival Pathways | EAAT2, BDNF, antioxidant-related genes | Upregulated |
This data is derived from a transcriptomic study on cultured murine astrocytes treated with 100 µM Fasudil.[2][3]
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
ROCK Signaling Pathway
This diagram illustrates the central role of the RhoA/ROCK pathway in regulating the actin cytoskeleton and other cellular processes. The points of inhibition by the compared drugs are highlighted.
Caption: The RhoA/ROCK signaling pathway and points of therapeutic intervention.
Experimental Workflow for Comparative Transcriptomics
This diagram outlines a typical workflow for a comparative transcriptomics study of ROCK inhibitors.
Caption: A generalized workflow for comparative transcriptomic analysis.
Experimental Protocols
The following is a generalized protocol for conducting a comparative transcriptomic study of ROCK inhibitors. This protocol is a composite based on standard practices and should be adapted to specific cell types and experimental goals.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the research question (e.g., primary mouse macrophages, murine astrocytes).
-
Culture Conditions: Culture cells in their recommended media and conditions (e.g., DMEM with 10% FBS and penicillin/streptomycin at 37°C and 5% CO2).
-
Treatment:
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Prepare stock solutions of Y-27632, Fasudil, and Rezurock in a suitable solvent (e.g., DMSO or water).
-
Treat cells with the desired concentration of each inhibitor (e.g., 10-100 µM for Fasudil, concentrations for other inhibitors may vary) or a vehicle control for a specified duration (e.g., 2, 6, 12, or 24 hours).[2]
-
Include at least three biological replicates for each treatment condition.
-
RNA Extraction and Quality Control
-
RNA Isolation: Lyse cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) and proceed with RNA isolation according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the appropriate reference genome (e.g., mouse or human) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the inhibitor-treated and vehicle-treated groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID or GSEA to identify biological pathways and GO terms that are significantly enriched among the differentially expressed genes. This will provide insights into the functional consequences of ROCK inhibition.
Conclusion
This guide provides a comparative overview of the transcriptomic effects of three prominent ROCK inhibitors: Y-27632, Fasudil, and Rezurock. The data presented in the tables, along with the signaling pathway and experimental workflow diagrams, offer a valuable resource for researchers in the field. While there are overlaps in the pathways affected by these inhibitors, the specific gene expression changes can be cell-type dependent and inhibitor-specific. The provided experimental protocol offers a robust framework for conducting further comparative transcriptomic studies to elucidate the nuanced roles of ROCK signaling in health and disease.
References
- 1. Comparative transcriptome profile of mouse macrophages treated with the RhoA/Rock pathway inhibitors Y27632, Fingolimod (Gilenya), and Rezurock (Belumosudil, SLx-2119) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic profiling of astrocytes treated with the Rho kinase inhibitor fasudil reveals cytoskeletal and pro-survival responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Framework for Safe Disposal of Laboratory Chemical "ROCK-IN-5"
Disclaimer: A specific chemical substance identified as "ROCK-IN-5" was not found in publicly available safety and disposal databases. The following procedures are based on general best practices for the handling and disposal of laboratory chemicals. This guide is intended to be a template for researchers, scientists, and drug development professionals to establish safe and compliant disposal protocols for a new or proprietary substance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
I. Essential Safety and Handling Information
Before any handling or disposal of a new chemical, it is crucial to be familiar with its fundamental safety and hazard information. The following table outlines hypothetical data for a substance like "this compound", which should be determined and documented before use.
Table 1: Hypothetical Quantitative Data for this compound
| Property | Value | Significance for Disposal |
| pH (1% solution) | 2.5 | Acidic nature requires neutralization before disposal. |
| Boiling Point | 105 °C | Low volatility, but heating should be avoided during disposal to prevent vapor generation. |
| LD50 (Oral, Rat) | 300 mg/kg | Indicates high toxicity; direct contact and ingestion must be avoided. |
| Solubility in Water | > 50 g/L | High solubility means it can readily enter aqueous waste streams; containment is critical. |
| Chemical Incompatibilities | Strong bases, Oxidizing agents | Must not be mixed with incompatible chemicals in waste containers to avoid hazardous reactions. |
II. Detailed Disposal Protocol
The following is a step-by-step protocol for the proper disposal of the hypothetical "this compound", based on the data in Table 1. This protocol should be performed in a designated and properly ventilated area, such as a fume hood.
Experimental Protocol for the Neutralization and Disposal of this compound Waste
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
-
Waste Segregation:
-
Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other chemical waste, especially strong bases or oxidizing agents.
-
-
Neutralization (for aqueous solutions):
-
Work in a chemical fume hood.
-
Prepare a 1 M solution of sodium bicarbonate (NaHCO₃).
-
Slowly add the sodium bicarbonate solution to the this compound waste while stirring gently.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Be aware of potential gas evolution (CO₂) and ensure adequate ventilation.
-
-
Final Disposal:
-
Once neutralized, transfer the solution to a labeled hazardous waste container provided by your institution's EHS department.
-
The label should include "Neutralized this compound waste," the date, and the primary chemical constituents.
-
Arrange for pickup and disposal by a certified hazardous waste management company through your EHS office.[2][3][4][5]
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound by rinsing with a suitable solvent, followed by a thorough wash with soap and water.[6]
-
Dispose of any contaminated disposable materials (e.g., pipette tips, paper towels) in the solid hazardous waste stream.
-
III. Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of hypothetical this compound waste.
References
- 1. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 2. hisworkmanshiplabor.com [hisworkmanshiplabor.com]
- 3. How to Dispose of Rock and Gravel | Dumpsters.com [dumpsters.com]
- 4. How to Dispose of Rocks and Gravel | Discount Dumpster [discountdumpsterco.com]
- 5. How to Dispose of Rocks and Dirt: Efficient Removal Strategies - Waste Removal USA [wasteremovalusa.com]
- 6. tec7.lt [tec7.lt]
Personal protective equipment for handling ROCK-IN-5
Comprehensive safety and handling information, including details on personal protective equipment (PPE) and disposal, could not be located for a substance identified as "ROCK-IN-5." Searches for this term did not yield specific results for a chemical or laboratory product.
To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to have accurate and specific information regarding any substance being handled. Without a clear identification of "this compound," providing procedural guidance would be speculative and potentially hazardous.
For detailed and accurate safety protocols, please provide a more specific identifier for this substance, such as:
-
Chemical Abstract Service (CAS) Number
-
Full Chemical Name
-
Manufacturer's Name and Product Number
-
A copy of the Safety Data Sheet (SDS)
Once more specific information is available, a comprehensive guide on personal protective equipment, handling procedures, and disposal plans can be developed to ensure the safety of all personnel.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
